Physostigmine
Description
Properties
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVFDBKTWXHHD-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Record name | PHYSOSTIGMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023471 | |
| Record name | Physostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Physostigmine is a white, odorless, microcrystalline powder. Used as a cholinergic (anticholinesterase) agent and as a veterinary medication. (EPA, 1998), Solid | |
| Record name | PHYSOSTIGMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Physostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALC, BENZENE, CHLOROFORM, OILS, VERY SOL IN DICHLOROMETHANE, Sol in ether, Sol in dilute acids, 9.92e-01 g/L | |
| Record name | Physostigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00981 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHYSOSTIGMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Physostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
ORTHORHOMBIC SPHENOIDAL PRISMS OR CLUSTERS OF LEAFLETS FROM ETHER OR BENZENE, WHITE MICROCRYSTALLINE POWDER, Colorless or pinkish crystals | |
CAS No. |
57-47-6 | |
| Record name | PHYSOSTIGMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (-)-Physostigmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Physostigmine [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Physostigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00981 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | physostigmine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Physostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Physostigmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Physostigmine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1VM840SP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHYSOSTIGMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Physostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221 to 223 °F (EPA, 1998), 105-106 °C (ALSO AN UNSTABLE, LOW MELTING FORM, 86-87 °C), Acicular crystals; mp: 185-187 °C; one gram dissolves in 75 ml water at 25 °C (pH of 0.5% aq soln 5.8), in 16 ml water at 80 °C, in 16 ml alcohol, 5 ml boiling alcohol, in 6 ml chloroform, 250 ml ether. /Physostigmine salicylate/, Deliquescent scales; mp: 140 °C (after drying at 100 °C); one gram dissolves in 0.4 ml alcohol, 4 ml water (pH of 0.05M soln 4.7), 1200 ml ether; the solns are more prone to change color than those of the salicylate. /Physostigmine sulfate/, 105.5 °C | |
| Record name | PHYSOSTIGMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Physostigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00981 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHYSOSTIGMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Physostigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physostigmine: A Technical Guide to a Reversible Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physostigmine, a parasympathomimetic alkaloid derived from the Calabar bean (Physostigma venenosum), is a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By impeding AChE activity, this compound effectively increases the concentration and duration of action of acetylcholine at cholinergic synapses, leading to a variety of physiological effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical and physical properties, pharmacokinetics, and therapeutic applications, with a focus on its use as an antidote for anticholinergic toxicity. Detailed experimental protocols and quantitative data are presented to support further research and development.
Introduction
Historically used as an ordeal poison in West Africa, this compound's medicinal properties were first recognized in the 19th century.[1][3] Its ability to cross the blood-brain barrier, a characteristic not shared by quaternary amine cholinesterase inhibitors like neostigmine, allows it to exert effects on both the central and peripheral nervous systems.[2][4][5] This property makes it particularly valuable in treating central anticholinergic syndrome.[4][6][7] While it was once investigated for the treatment of Alzheimer's disease, its use for this indication has been largely superseded by newer agents with more favorable side-effect profiles.[1][8] Today, its primary clinical applications are in the treatment of glaucoma and as a crucial antidote for poisoning by anticholinergic agents.[1][9][10]
Chemical and Physical Properties
This compound is a tertiary amine with the chemical formula C15H21N3O2.[1][11] It is a white, odorless, microcrystalline powder.[11] The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3aR,8aS)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate | [1] |
| Molecular Formula | C15H21N3O2 | [1][11] |
| Molecular Weight | 275.35 g/mol | [11] |
| CAS Number | 57-47-6 | [1][11] |
| Melting Point | 105-106 °C (stable form), 86-87 °C (unstable form) | [12] |
| pKa | 7.9 | [10] |
| Solubility | Slightly soluble in water; soluble in alcohol, benzene, chloroform, and oils. | [12] |
Mechanism of Action: Reversible Acetylcholinesterase Inhibition
This compound's pharmacological effects stem from its role as a competitive, reversible inhibitor of acetylcholinesterase (AChE).[1][2][12] It binds to the anionic and esteratic sites of AChE, forming a carbamylated enzyme complex that is slow to hydrolyze.[7] This temporary inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission at both muscarinic and nicotinic receptors.[1][9][12]
Figure 1: Mechanism of this compound Action at the Cholinergic Synapse.
Quantitative Inhibition Data
The inhibitory potency of this compound against acetylcholinesterase is concentration-dependent. The following table summarizes key inhibitory constants from various studies.
| Parameter | Value | Species/Source | Reference |
| IC50 | 0.15 µM | Horse Serum Butyrylcholinesterase | [8] |
| IC50 | 40 nM | Unknown Origin AChE | [11] |
| IC50 | 43 nM | Human Acetylcholinesterase | [11] |
| IC50 | 53 µM | Electric Eel Acetylcholinesterase | [11] |
| IC50 (Human AChE) | 0.117 ± 0.007 µM | Human Whole Blood | [13] |
| IC50 (Human BChE) | 0.059 ± 0.012 µM | Human Whole Blood | [13] |
| Ki | 0.02-0.37 µM | Electric Eel Acetylcholinesterase | [8] |
| Ki | 34 nM | Electric Eel Acetylcholinesterase | [11] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination. Its ability to cross the blood-brain barrier is a key feature influencing its therapeutic applications.
| Parameter | Route of Administration | Value | Species | Reference |
| Half-life (t1/2) | Intravenous | 0.5 hours | Human | [14][15] |
| Half-life (t1/2) | Transdermal | 4.9 hours | Human | [14][15] |
| Half-life (plasma) | Intramuscular | 16 minutes | Rat | [10] |
| Half-life (brain) | Intramuscular | 17 minutes | Rat | [10] |
| Bioavailability | Oral | 3% | Human | [14][15] |
| Bioavailability | Transdermal | 36% | Human | [14][15] |
| Metabolism | - | Rapidly hydrolyzed by cholinesterases | Human | [12] |
Therapeutic Applications
Antidote for Anticholinergic Toxicity
This compound is a primary antidote for poisoning by substances with anticholinergic properties, such as atropine, scopolamine, and certain antihistamines and tricyclic antidepressants.[4][6][7] It effectively reverses both central and peripheral manifestations of the anticholinergic toxidrome.[4]
Clinical Efficacy in Anticholinergic Toxicity
| Study | Design | Comparison | Key Findings | Reference |
| Wang et al. | Randomized Clinical Trial | This compound vs. Lorazepam | This compound was superior in controlling delirium and agitation. | [16][17] |
| Burns et al. | Retrospective Chart Review | This compound vs. Benzodiazepines | This compound controlled agitation in 96% of patients vs. 24% for benzodiazepines. Delirium was reversed in 87% of this compound-treated patients. | [16] |
| Retrospective Cohort Study | Observational | - | This compound had a good safety profile and often improved or resolved anticholinergic delirium in doses less than 2 mg. | [6][18] |
Clinical Protocol for Anticholinergic Toxicity
The administration of this compound requires careful monitoring in a clinical setting.
-
Patient Selection: Indicated for patients with severe central anticholinergic toxicity (e.g., agitated delirium, hallucinations, seizures) not responsive to supportive care.[6]
-
Contraindications: Bradycardia, intraventricular or AV block, bronchospasm, and known hypersensitivity. Caution is advised in patients with suspected tricyclic antidepressant overdose due to the risk of cardiac toxicity.
-
Dosage (Adult): 1-2 mg administered intravenously as a slow infusion over at least 5 minutes.[19] The dose may be repeated every 5 to 10 minutes if the desired response is not achieved, up to a maximum of 4 mg.[19]
-
Dosage (Pediatric): 0.02 mg/kg intravenously, infused slowly over at least 5 minutes, with a maximum initial dose of 0.5 mg.[19] This may be repeated every 5 to 10 minutes up to a total dose of 2 mg.[19]
-
Monitoring: Continuous cardiac monitoring and availability of atropine and benzodiazepines are essential to manage potential cholinergic side effects or seizures.[19]
Glaucoma
Topical application of this compound causes pupillary constriction (miosis) and increases the outflow of aqueous humor, thereby reducing intraocular pressure in glaucoma.[10][20]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for quantifying AChE activity and inhibition.
Figure 2: Experimental Workflow for the Ellman's Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer at pH 8.0.
-
Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 14 mM solution of acetylthiocholine iodide (substrate) in the phosphate buffer.
-
Prepare a stock solution of acetylcholinesterase (1 U/mL).
-
Prepare various concentrations of the test inhibitor (this compound).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the test inhibitor solution (or buffer for control).
-
Add 10 µL of the AChE solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the acetylthiocholine iodide solution.
-
Shake the plate for 1 minute.
-
After 10 minutes of incubation, stop the reaction by adding 20 µL of 5% sodium dodecyl sulfate (SDS).
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the in vivo sampling of neurotransmitters from specific brain regions in awake, freely moving animals.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, striatum) of an anesthetized animal.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1.25 µL/min).
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
This compound Administration: To measure acetylcholine, a cholinesterase inhibitor like this compound (e.g., 10 µM) is often included in the perfusion fluid to prevent the rapid degradation of acetylcholine and allow for its detection.
-
Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or radioimmunoassay (RIA).
Adverse Effects and Toxicity
The adverse effects of this compound are primarily due to excessive cholinergic stimulation and can include:
-
Muscarinic effects: Nausea, vomiting, diarrhea, abdominal cramps, increased salivation, sweating, and bronchospasm.[1]
-
Nicotinic effects: Muscle weakness and fasciculations.
-
Central nervous system effects: Dizziness, headache, and in cases of overdose, seizures.[1]
Overdose can lead to a cholinergic crisis, characterized by severe muscarinic and nicotinic symptoms, which can progress to respiratory arrest and cardiac paralysis.[1]
Conclusion
This compound remains a clinically significant drug due to its potent, reversible inhibition of acetylcholinesterase and its ability to act centrally. Its primary role as an antidote for anticholinergic toxicity is well-established, with clear clinical protocols for its safe and effective use. While its therapeutic window is narrow, a thorough understanding of its pharmacology, pharmacokinetics, and potential for adverse effects allows for its judicious application in appropriate clinical settings. The experimental protocols outlined in this guide provide a framework for further research into the nuanced effects of this compound and the development of novel cholinergic agents.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Table 15 from The Pharmacology of this compound | Semantic Scholar [semanticscholar.org]
- 4. publications.aap.org [publications.aap.org]
- 5. This compound or Rivastigmine for Anticholinergic Toxicity | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. Pharmacokinetics of this compound in man following a single application of a transdermal system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound in man following a single application of a transdermal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. Safety and effectiveness of this compound: a 10-year retrospective review<sup/> - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emdocs.net [emdocs.net]
- 19. Determination of acetylcholine release in the striatum of anesthetized rats using in vivo microdialysis and a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous determination of acetylcholine, choline and this compound in microdialysis samples from rat hippocampus by microbore liquid chromatography/electrochemistry on peroxidase redox polymer coated electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physostigmine: A Technical Guide to Its Natural Sources and Extraction from the Calabar Bean
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physostigmine, a potent, reversible acetylcholinesterase inhibitor, has a long and storied history, from its use as an ordeal poison in West Africa to its application in modern medicine for treating glaucoma and anticholinergic toxicity. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on the Calabar bean (Physostigma venenosum), its principal biological reservoir. Detailed methodologies for the extraction and purification of this compound are presented, alongside a summary of its biosynthetic pathway and mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Natural Sources of this compound
This compound is a parasympathomimetic alkaloid primarily found in the seeds of the Calabar bean (Physostigma venenosum), a perennial climbing plant native to tropical West Africa.[1][2] The beans, also known as ordeal beans, were historically used in "trial by ordeal" ceremonies by the Efik people of Old Calabar (present-day Nigeria).[1][3] Besides Physostigma venenosum, this compound has also been reported to occur in the fruit of the Manchineel tree (Hippomane mancinella).[4]
The Calabar bean contains a variety of alkaloids, with this compound (also known as eserine) being the most significant in terms of both concentration and pharmacological activity.[2] Other alkaloids present in the bean include eseramine, physovenine, and geneserine.[2]
Quantitative Alkaloid Content
The concentration of total alkaloids in Calabar beans can vary, but typically ranges from 0.15% to 0.3% of the seed's dry weight. This compound is the major constituent among these alkaloids.
| Plant Source | Part | Active Alkaloid | Concentration Range (% of dry weight) | Reference(s) |
| Physostigma venenosum | Seeds (Calabar bean) | This compound | 0.15 - 0.3 (total alkaloids) | [5] |
| Hippomane mancinella | Fruit | This compound | Not specified | [4] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process that starts with the amino acid tryptophan. While traditionally associated with the Calabar bean, the biosynthetic pathway has been elucidated in the bacterium Streptomyces griseofuscus. The pathway involves an unusual acetylation-dependent reaction cascade. The key precursor for the pyrroloindole skeleton of this compound is 5-hydroxytryptophan. The biosynthetic gene cluster (psm) encodes a series of enzymes responsible for the transformation.
Caption: Proposed biosynthetic pathway of this compound from tryptophan.
Extraction of this compound from Calabar Bean
The extraction of this compound from the Calabar bean is a multi-step process that leverages the principles of alkaloid chemistry. The following is a detailed experimental protocol for a laboratory-scale extraction and purification.
Experimental Protocol: Solvent Extraction
This protocol is based on the general principles of alkaloid extraction from plant materials.[6][7]
Materials and Reagents:
-
Dried Calabar beans (Physostigma venenosum)
-
Grinder or mill
-
Ethanol (95%)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (NaOH), 2 M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
-
pH meter or pH indicator strips
Procedure:
-
Preparation of Plant Material:
-
Grind the dried Calabar beans into a fine powder to increase the surface area for extraction.
-
-
Maceration:
-
Soak the powdered beans in 95% ethanol in a sealed container for 48-72 hours at room temperature with occasional agitation. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
-
Filtration and Concentration:
-
Filter the ethanolic extract through filter paper to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude ethanolic extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in 2 M HCl. This will convert the basic this compound into its water-soluble hydrochloride salt.
-
Wash the acidic solution with dichloromethane in a separatory funnel to remove non-polar impurities. Discard the organic layer.
-
Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of 2 M NaOH. This will convert the this compound hydrochloride back to its free base form, which is soluble in organic solvents.
-
Extract the alkaline solution multiple times with dichloromethane.
-
Combine the organic layers.
-
-
Drying and Final Concentration:
-
Dry the combined dichloromethane extracts over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to yield the crude this compound extract.
-
Caption: Experimental workflow for the extraction of this compound.
Experimental Protocol: Purification by Column Chromatography
Further purification of the crude extract is necessary to isolate this compound. Column chromatography is a standard method for this purpose.[8][9]
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin-layer chromatography (TLC) plates
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure chloroform).
-
Carefully pack the slurry into the glass column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., methanol to chloroform).
-
-
Fraction Collection and Analysis:
-
Collect the eluate in small fractions.
-
Monitor the separation by spotting the fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions containing pure this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.
-
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its pharmacological effects by acting as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6][10] By inhibiting AChE, this compound increases the concentration and duration of action of ACh at the neuromuscular junction and in the central nervous system.[6] This leads to enhanced cholinergic neurotransmission.
The inhibitory action of this compound involves the carbamylation of a serine residue in the active site of AChE. This carbamylated enzyme is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal breakdown of acetylcholine.
Caption: Signaling pathway illustrating the mechanism of acetylcholinesterase inhibition by this compound.
Conclusion
This compound remains a molecule of significant interest due to its potent biological activity and its origins in traditional medicine. The Calabar bean stands as its most important natural source. The extraction and purification of this compound from this source, while involving standard alkaloid chemistry techniques, require careful execution to achieve high purity and yield. A thorough understanding of its biosynthesis and mechanism of action is crucial for further research into its therapeutic applications and for the development of novel acetylcholinesterase inhibitors. This guide provides a foundational technical overview to aid researchers and professionals in their work with this important natural product.
References
- 1. The Calabar bean and this compound: from African ethno-jurisprudence to medicinal discovery and modern pharmacotherapeutics - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 2. ajpps.org [ajpps.org]
- 3. Episodes in the Story of this compound [triggered.edina.clockss.org]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. iipseries.org [iipseries.org]
- 10. researchgate.net [researchgate.net]
The Synthesis and Stereochemical Landscape of Physostigmine: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the synthetic strategies and stereoisomer characterization of physostigmine, a pivotal alkaloid in neuroscience and medicine. This document details established synthetic routes, including the classic Julian total synthesis and modern enantioselective approaches. Furthermore, it outlines the critical techniques for the separation and characterization of its stereoisomers, crucial for understanding its pharmacological activity.
I. Total Synthesis of this compound: From Racemic to Enantiopure
The intricate tricyclic structure of this compound, featuring two stereocenters, has made it a challenging and attractive target for synthetic chemists. Over the years, numerous approaches have been developed, evolving from racemic syntheses to highly stereoselective methods.
The Landmark Julian Synthesis (1935)
The first total synthesis of this compound was a landmark achievement by Percy L. Julian and Josef Pikl in 1935. This multi-step synthesis, while not stereoselective, laid the groundwork for future endeavors and remains a classic example of alkaloid synthesis. The key intermediate in this synthesis is (L)-eseroline, which can be converted to this compound.
Experimental Protocol: Key Steps in the Julian Synthesis
While the full detailed protocol is extensive, a key transformation involves the reductive cyclization to form the core pyrrolidinoindoline ring system. A representative procedure for a similar reductive cyclization is as follows:
-
Reduction of a nitro group followed by carbamoylation and reductive cyclization: A solution of the nitro-precursor in an appropriate solvent (e.g., methanol or ethanol) is subjected to catalytic hydrogenation (e.g., using Pd/C or PtO₂) under a hydrogen atmosphere. Following reduction of the nitro group to the amine, the resulting intermediate is treated with a carbamoylating agent (e.g., methyl isocyanate) to introduce the carbamate moiety. The final reductive cyclization to form the cis-ring junction of the eseroline core can then be achieved.
Enantioselective Syntheses: Accessing the Biologically Active (-)-Physostigmine
The pharmacological activity of this compound resides primarily in the (-)-enantiomer. Consequently, the development of enantioselective syntheses has been a major focus of modern organic chemistry. These strategies employ chiral auxiliaries, asymmetric catalysis, or chiral starting materials to control the stereochemistry of the final product.
One notable approach involves the use of a chiral malonic acid mono-ester, prepared via enzymatic resolution, to introduce the desired stereochemistry. Another strategy utilizes a catalytic asymmetric Heck cyclization to form a key oxindole intermediate with high enantiomeric excess.
Table 1: Comparison of Selected Enantioselective Synthesis Strategies for (-)-Physostigmine
| Synthetic Strategy | Chiral Source/Catalyst | Key Intermediate | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrolysis | Pig Liver Esterase (PLE) | Chiral malonic acid | ~15-20% | 99% | |
| Catalytic Asymmetric Heck Cyclization | Chiral Ligand/Palladium Catalyst | (S)-Oxindole aldehyde | Not reported | 95% | |
| Alkylative Cyclization from Tryptophan | L-Tryptophan | Chiral pyrroloindole | Good | High | |
| Michael Addition to Nitroolefins | Takamoto's thiourea catalyst | Quaternary center indolinone | Good | High |
II. Characterization and Separation of this compound Stereoisomers
Given the stereospecific nature of its biological activity, the ability to separate and characterize the stereoisomers of this compound is of paramount importance. Various analytical techniques are employed for this purpose.
Chromatographic Methods: Resolving Enantiomers and Diastereomers
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of this compound stereoisomers. Chiral stationary phases (CSPs) are essential for resolving enantiomers.
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a protein-based column.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (typically around 254 nm).
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
For the separation of diastereomers, standard reversed-phase HPLC methods can often be employed, as diastereomers have different physical properties.
Table 2: Representative HPLC Methods for this compound Analysis
| Analytical Goal | Column Type | Mobile Phase | Detection | Reference |
| Enantiomeric Separation | Chiral Stationary Phase | Hexane/Isopropanol (gradient or isocratic) | UV (254 nm) | |
| Analysis of this compound and Metabolites | Kinetex C18 (Reversed-Phase) | Acetonitrile/Water with formic acid (gradient) | Fluorescence (Ex: 254 nm, Em: 355 nm) | |
| Analysis in Pharmaceutical Formulations | Newcrom R1 (Reversed-Phase) | Acetonitrile/Water with phosphoric acid | UV |
Spectroscopic and Spectrometric Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and its intermediates. While enantiomers are indistinguishable by NMR in an achiral solvent, the formation of diastereomeric derivatives with a chiral resolving agent can allow for their differentiation. Furthermore, detailed analysis of coupling constants in ¹H NMR spectra can provide information about the relative stereochemistry of the ring junction.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of a chiral molecule. The crystal structure of (-)-physostigmine has been determined, confirming its absolute configuration. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystalline state.
III. Visualizing Synthetic and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
Caption: Key stages in the Julian total synthesis of (-)-physostigmine.
Caption: General workflow for an enantioselective synthesis of this compound.
Caption: Logical flow for the separation and characterization of this compound stereoisomers.
An In-depth Technical Guide to the Comparative Properties of Physostigmine Salicylate and Physostigmine Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical properties, stability, and mechanism of action of physostigmine salicylate and its corresponding free base form, eserine. The information presented herein is intended to support research, development, and formulation activities involving this critical reversible acetylcholinesterase inhibitor.
Physicochemical Properties: A Comparative Analysis
The selection of a salt form versus a free base is a critical decision in drug development, impacting solubility, stability, and bioavailability. This compound salicylate is the salt form commonly used in pharmaceutical preparations, offering distinct advantages in handling and formulation over the free base. A summary of their core physicochemical properties is presented below.
Table 1: Comparative Physicochemical Properties
| Property | This compound Free Base (Eserine) | This compound Salicylate |
|---|---|---|
| CAS Number | 57-47-6[1][2] | 57-64-7[1][3] |
| Molecular Formula | C₁₅H₂₁N₃O₂[1][2] | C₂₂H₂₇N₃O₅[1] |
| Molecular Weight | 275.35 g/mol [1][2] | 413.47 g/mol [1][3] |
| Appearance | White, odorless, microcrystalline powder[4] | White, shining, odorless crystals or powder[5] |
| Melting Point | 105-106 °C (stable form); 86-87 °C (unstable form)[1] | 185-187 °C[1] |
| pKa | pKa₁: 6.12; pKa₂: 12.24[1] | Not directly available (Salt of a weak base and weak acid) |
Table 2: Comparative Solubility Profile
| Solvent | This compound Free Base (Eserine) | This compound Salicylate |
|---|---|---|
| Water | Slightly soluble[1][6]. (Reported as ~1 mg/mL)[7] | 1 g in 75 mL at 25°C (~13.3 mg/mL)[1][5]; 1 g in 16 mL at 80°C[1] |
| PBS (pH 7.2) | Data not available | ~1 mg/mL[8] |
| Alcohol | Soluble[1] | 1 g in 16 mL[1][5] |
| Chloroform | Soluble[1] | 1 g in 6 mL[1][5] |
| Ether | Soluble[1] | 1 g in 250 mL[1][5] |
| DMSO | Soluble[2] | Soluble[3][8] |
| Oils | Soluble[1] | Data not available |
The salicylate salt form exhibits significantly higher aqueous solubility compared to the free base, a crucial attribute for the formulation of injectable and ophthalmic solutions.[1][5][6][7]
Stability Profile
Both this compound free base and its salicylate salt are susceptible to degradation upon exposure to heat, light, and air, typically resulting in a reddish discoloration due to oxidation.[1][5] This degradation leads to a loss of pharmacological activity.[5]
-
This compound Free Base: Both solid and solution forms are unstable and will turn red upon exposure to environmental factors.[1]
-
This compound Salicylate: While also sensitive, its solutions demonstrate greater stability, particularly under acidic conditions.[5][9] Aqueous solutions are typically neutral to slightly acidic (a 0.5% solution has a pH of 5.8) and will also turn red over time.[5][10] For optimal stability, especially during thermal sterilization like autoclaving, a pH of approximately 3 is recommended.[9][11] The use of antioxidants, such as ascorbic acid, has been shown to be highly effective in stabilizing this compound salicylate injection solutions.[11][12]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft.[13][14][15] By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh at the synapse.[10][13] This leads to an indirect stimulation of both nicotinic and muscarinic acetylcholine receptors in the central and peripheral nervous systems.[13][14] As a tertiary amine, this compound can readily cross the blood-brain barrier to exert its effects centrally.[10][14]
Caption: this compound inhibits AChE, increasing ACh levels and stimulating cholinergic receptors.
Experimental Protocols
4.1 Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[16]
Objective: To determine the equilibrium solubility of this compound salicylate and this compound free base in a specified buffer system (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.
Materials:
-
This compound salicylate powder
-
This compound free base powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Prepare a series of standard solutions of the test compound in the chosen solvent at known concentrations for the HPLC calibration curve.
-
Addition of Excess Solid: Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial containing a known volume of PBS (e.g., 2 mL). The amount should be sufficient to ensure a saturated solution with visible excess solid after equilibration.[17]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the suspension to shake for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[16][18]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the solid from the liquid phase, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[16]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification and to ensure no solid particulates are transferred, filter the collected supernatant through a 0.22 µm syringe filter.[19]
-
Quantification: Dilute the filtered sample with the solvent as necessary to fall within the range of the HPLC calibration curve. Analyze the sample using the validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: The equilibrium solubility is reported as the mean concentration from replicate experiments (typically n=3), expressed in units such as mg/mL or µg/mL.
Visualization of Comparative Workflow
The following diagram outlines a logical workflow for the comparative evaluation of this compound free base and its salicylate salt form during the drug development process.
Caption: Workflow for comparing this compound forms from characterization to selection.
Conclusion
The selection between this compound salicylate and its free base is dictated by the intended application and formulation requirements. This compound salicylate offers superior aqueous solubility and potentially enhanced stability in acidic formulations, making it the preferred choice for aqueous parenteral and ophthalmic dosage forms.[1][5][9] The free base, while less soluble in water, may be suitable for non-aqueous formulations or specific solid dosage forms where its lower molecular weight is advantageous. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their drug development programs.
References
- 1. This compound [drugfuture.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound SALICYLATE CAS#: 57-64-7 [m.chemicalbook.com]
- 6. This compound | CAS#:57-47-6 | Chemsrc [chemsrc.com]
- 7. This compound [drugcentral.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The Effects of Autoclaving on the Stability of this compound Salicylate in Buffer Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 10. This compound Salicylate Injection [dailymed.nlm.nih.gov]
- 11. [Stabilization of this compound salicylate injection solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The stabilization of this compound salicylate injection solutions. 2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Context of Physostigmine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal role of physostigmine in the evolution of neuroscience. From its origins as a tribal ordeal poison to its instrumental function in establishing the principles of chemical neurotransmission and the development of therapies for neurological disorders, this compound has been a cornerstone of neuropharmacology. This document provides a detailed historical context, summarizes key experimental data, and outlines foundational experimental protocols.
Discovery and Early History: From Ordeal Bean to Medical Marvel
This compound's story begins with the Calabar bean (Physostigma venenosum), the seed of a plant native to West Africa. The Efik and Ibibio peoples of what is now Nigeria used the beans in "ordeal by poison" ceremonies to determine guilt or innocence. In 1846, Sir Robert Christison was one of the first Western scientists to study the bean, and in 1862, Thomas Richard Fraser, in his final thesis at the University of Edinburgh, first suggested its potential medical applications. The active alkaloid, initially called "eserine," was first isolated in 1864 and later named this compound. Its first synthesis was achieved by Percy Lavon Julian and Josef Pikl in 1935.
Early medical applications were driven by its observed effects. In the 1860s, it was introduced into ophthalmology as a miotic agent to constrict the pupil and as an antagonist for atropine poisoning. A significant breakthrough occurred in 1934 when Dr. Mary Walker discovered that an injection of this compound could temporarily reverse the profound muscle weakness in patients with myasthenia gravis, noting its symptomatic similarity to curare poisoning, for which this compound was a known antidote.
Elucidation of the Mechanism of Action: The Cholinergic Synapse
The true impact of this compound on neuroscience came with the elucidation of its mechanism of action. In the 1920s, Otto Loewi's groundbreaking experiments, for which he won the Nobel Prize in 1936, identified acetylcholine (ACh) as a chemical neurotransmitter. Loewi's work also revealed that this compound exerts its effects by preventing the breakdown of acetylcholine.
This compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing ACh in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh at the synapse. This leads to enhanced stimulation of both nicotinic and muscarinic acetylcholine receptors, which are widespread throughout the central and peripheral nervous systems. Because it is a tertiary amine, this compound can cross the blood-brain barrier, allowing it to exert significant effects on the central nervous system (CNS), a property not shared by its quaternary amine counterparts like neostigmine.
Role in the Cholinergic Hypothesis of Memory and Alzheimer's Disease
The ability of this compound to cross the blood-brain barrier and modulate central cholinergic activity made it an invaluable tool for investigating the role of acetylcholine in cognition. The "cholinergic hypothesis of memory" posits that functional disturbances in central cholinergic systems are a key factor in the memory loss associated with aging and dementia.
This hypothesis was bolstered by early studies showing that centrally acting anticholinergic drugs like scopolamine could induce memory deficits in healthy young individuals, mimicking aspects of age-related cognitive decline. Conversely, this compound was shown to reverse these deficits and improve memory performance in both animals and humans.
This line of research naturally led to the investigation of this compound as a potential symptomatic treatment for Alzheimer's disease (AD), a condition known to involve significant loss of cholinergic neurons in the brain. Numerous small clinical trials in the 1980s and 1990s demonstrated that this compound could produce modest, temporary improvements in cognitive function, particularly memory, in some AD patients. However, its clinical utility was severely hampered by a very short half-life (around 30-60 minutes), a narrow therapeutic window, and significant peripheral side effects (e.g., nausea, vomiting, diarrhea).
| Study (Year) | N | Dosage/Route | Key Cognitive Outcome | Result |
| Thal et al. (1983) | 8 | Oral this compound (2.0-2.5 mg) + Lecithin | Long-Term Storage Retrieval | 6 of 8 patients showed improvement in a double-blind crossover. |
| Jenike et al. (1990) | 23 | Oral this compound (optimal dose) | Neuropsychological Battery | No significant group differences compared to placebo. |
| A multicenter study (1996) | 366 | Controlled-Release Oral (18-30 mg/day) | ADAS-Cog, CGIC | Statistically significant but modest improvement on ADAS-Cog (1.75 points) and CGIC. |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; CGIC: Clinical Global Impression of Change.
Despite its limitations, the transient success of this compound provided crucial proof-of-concept for the cholinergic hypothesis and paved the way for the development of next-generation acetylcholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) with more favorable pharmacokinetic profiles, which became the standard of care for symptomatic AD treatment for decades.
Key Experimental Protocols
The methodologies used in early this compound research laid the groundwork for modern neuropharmacological investigation.
This protocol provides a general framework for measuring the in vivo effect of this compound on brain AChE activity.
-
Animal Dosing: Male Wistar or Sprague-Dawley rats are administered this compound salicylate or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses typically range from 0.05 to 0.5 mg/kg.
-
Tissue Collection: At a predetermined time after injection (e.g., 15, 30, or 60 minutes), animals are euthanized, and the brain is rapidly excised and dissected on ice into specific regions (e.g., cortex, hippocampus, striatum).
-
Homogenization: Brain tissue is weighed and homogenized in a cold phosphate buffer.
-
Cholinesterase Assay: The Ellman assay is a common method. A sample of the brain homogenate is added to a reaction mixture containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and the substrate acetylthiocholine.
-
Measurement: AChE in the sample hydrolyzes acetylthiocholine, producing thiocholine. Thiocholine reacts with DTNB to form a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically by the change in absorbance at 412 nm over time.
-
Analysis: The rate of reaction is proportional to the AChE activity. The activity in the this compound-treated animals is compared to the vehicle-treated controls to calculate the percentage of enzyme inhibition.
Passive or conditioned avoidance tasks were frequently used to test the cognitive effects of this compound.
-
Apparatus: A two-chambered box with one light and one dark compartment, connected by a door. The floor of the dark compartment is a grid capable of delivering a mild foot shock.
-
Training (Acquisition Trial): A rat is placed in the light compartment. When it crosses into the dark compartment (a natural tendency), the door closes, and a brief, mild foot shock is delivered (e.g., 0.5 mA for 2 seconds).
-
Drug Administration: Immediately after training or a set time before testing, the animal is injected with this compound or a vehicle control.
-
Testing (Retention Trial): 24 hours after training, the rat is again placed in the light compartment. The latency to cross into the dark compartment is measured.
-
Analysis: A longer latency to enter the dark compartment in the this compound-treated group compared to the control group is interpreted as enhanced memory of the aversive event.
Quantitative Data and Dose-Response Relationships
The effects of this compound are highly dose-dependent. Early research established key quantitative relationships between dose, enzyme inhibition, and acetylcholine levels.
| This compound Dose (mg/kg, s.c.) | Brain AChE Inhibition (%) | Brain ACh Level (% of Control) | Reference |
| 0.125 | ~40% | ~150% | |
| 0.250 | ~55% | ~220% | |
| 0.500 | ~60% | ~230% | |
| 1.000 | ~70% | ~235% |
Data are approximated from graphical representations in Domino & Olds (1974). Doses were administered to rats pre-treated with methylatropine to reduce peripheral effects.
| Brain Region | ACh Increase (% of Control) at 30 min | Reference |
| Striatum | ~180% | |
| Cortex | ~150% | |
| Hippocampus | ~140% |
Data derived from a study in rats administered 650 µg/kg i.m. of this compound. Note the regional variability in ACh accumulation despite relatively uniform enzyme inhibition.
Conclusion: The Legacy of this compound
While this compound itself has been largely superseded in clinical practice by drugs with better safety and pharmacokinetic profiles, its historical importance to neuroscience is immense. It was an essential pharmacological tool that:
-
Provided the first effective treatment for myasthenia gravis.
-
Was instrumental in confirming the theory of chemical neurotransmission.
-
Enabled the mapping of central cholinergic pathways.
-
Gave rise to the cholinergic hypothesis of memory and dementia, a foundational concept in neurodegenerative disease research.
-
Served as the prototype for the development of modern acetylcholinesterase inhibitors for Alzheimer's disease.
For researchers and drug developers today, the story of this compound serves as a powerful case study in translational medicine—from the observation of a natural toxin's effects to the elucidation of its molecular mechanism and its application to treating human disease.
Methodological & Application
Application Notes and Protocols: Dose-Response of Physostigmine in SH-SY5Y Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Physostigmine, a reversible acetylcholinesterase inhibitor, is known for its role in increasing acetylcholine levels in the synapse. This application note provides a detailed protocol to characterize the dose-response effects of this compound on the human neuroblastoma cell line, SH-SY5Y. The following protocols outline methods to assess cell viability, apoptosis, and the modulation of key signaling pathways. SH-SY5Y cells are a widely used in vitro model for neurotoxicity and neurodegenerative disease research. Understanding the dose-dependent effects of this compound is crucial for elucidating its mechanisms of action and potential therapeutic or cytotoxic properties. A related compound, pyridostigmine bromide, has been shown to impact cell viability, apoptosis, and DNA damage in SH-SY5Y cells, suggesting that this compound may elicit similar dose-dependent responses.
Data Presentation
The following tables summarize expected quantitative data from dose-response experiments with this compound in SH-SY5Y cells.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.6 ± 4.8 |
| 10 | 95.3 ± 5.1 |
| 50 | 82.1 ± 6.3 |
| 100 | 65.4 ± 7.9 |
| 250 | 48.7 ± 8.2 |
| 500 | 30.2 ± 6.5 |
Table 2: Apoptotic Effects of this compound on SH-SY5Y Cells (Annexin V/PI Staining)
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| 0 (Control) | 3.1 ± 1.1 | 1.5 ± 0.5 |
| 50 | 8.9 ± 2.3 | 3.2 ± 1.0 |
| 100 | 15.4 ± 3.5 | 7.8 ± 1.9 |
| 250 | 25.8 ± 4.1 | 14.6 ± 2.8 |
Table 3: Modulation of Signaling Protein Expression by this compound (Western Blot Analysis)
| This compound Concentration (µM) | p-p38 MAPK (Relative Density) | Cleaved Caspase-3 (Relative Density) | Bcl-2 (Relative Density) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 50 | 1.8 | 1.5 | 0.8 |
| 100 | 2.5 | 2.2 | 0.6 |
| 250 | 3.7 | 3.1 | 0.4 |
Experimental Protocols
Cell Culture and Treatment
SH-SY5Y cells should be cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to attach overnight before treatment with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1][2][3][4]
-
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[1][4]
-
Treat the cells with a range of this compound concentrations and incubate for 24-48 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate for 10 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[5][6][7][8][9]
-
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.[5]
-
Centrifuge the cells at 1000 rpm for 5 minutes and resuspend in 1X binding buffer.[5]
-
Add 5 µL of Annexin V-FITC and incubate in the dark at room temperature for 15-30 minutes.[5]
-
Add 10 µL of Propidium Iodide (PI) and incubate in the dark for 5 minutes.[5]
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis of Signaling Proteins
This protocol outlines the general steps for western blotting to detect changes in protein expression.
-
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38 MAPK, anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: Experimental workflow for assessing the dose-response of this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. goldbio.com [goldbio.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. kumc.edu [kumc.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Protocol for Physostigmine Administration in Rodent Models: Application Notes and Detailed Methodologies
Application Notes for Researchers and Drug Development Professionals
Physostigmine, a reversible acetylcholinesterase (AChE) inhibitor, serves as a critical pharmacological tool in neuroscience research, particularly in studies involving cholinergic neurotransmission. By preventing the breakdown of acetylcholine (ACh), this compound elevates ACh levels in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism of action makes it a valuable compound for investigating cognitive processes, modeling cholinergic dysfunction seen in neurological disorders like Alzheimer's disease, and assessing the therapeutic potential of novel pro-cholinergic agents.
Due to its ability to cross the blood-brain barrier, this compound can modulate both central and peripheral cholinergic systems.[1][2] This property is crucial for studying its effects on learning and memory, which are regulated by central cholinergic pathways.[3][4] However, its dual action also necessitates careful consideration of peripheral side effects, which can influence behavioral outcomes. Researchers often co-administer a peripherally acting muscarinic antagonist, such as methylscopolamine, to mitigate these peripheral effects when studying central cholinergic mechanisms.[5]
The selection of dose, route, and frequency of this compound administration is critical and depends on the specific research question. Acute administration is commonly used to study immediate effects on cognition and behavior, while chronic administration, often via osmotic minipumps, is employed to investigate long-term neuroadaptations.[6] It is imperative to conduct dose-response studies to determine the optimal concentration that elicits the desired effect without causing significant toxicity.[7][8]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in the cholinergic synapse.
Experimental Protocols
Preparation of this compound Solution
-
Materials: this compound salicylate, sterile 0.9% saline.
-
Procedure:
-
Weigh the desired amount of this compound salicylate.
-
Dissolve in sterile 0.9% saline to the desired concentration. Common concentrations range from 0.05 mg/mL to 1 mg/mL.
-
Vortex until fully dissolved.
-
Prepare fresh daily and protect from light, as this compound is light-sensitive.
-
Rodent Models and Administration Routes
-
Animals: Sprague-Dawley rats and Swiss Webster mice are commonly used strains.[4][5] The age and weight of the animals should be consistent across experimental groups.
-
Routes of Administration:
-
Intraperitoneal (IP): A common route for systemic administration. In mice, a typical dose for cognitive enhancement is 0.1 mg/kg.[4]
-
Subcutaneous (SC): Another frequent route for systemic delivery. Doses in rats for behavioral studies range from 0.1 to 0.25 mg/kg.[9]
-
Intramuscular (IM): Used for dose-response studies of cholinesterase inhibition, with doses ranging from 25 to 500 µg/kg in rats.[7]
-
Oral (PO): this compound has low bioavailability via this route due to a significant first-pass effect.[10]
-
Continuous Infusion: Osmotic minipumps can be used for long-term administration. Doses of 0.0075 mg/kg/hr and 0.06 mg/kg/hr have been used in rats.[6]
-
Experimental Workflow for a Cognitive Enhancement Study
Caption: General workflow for a rodent cognitive enhancement study using this compound.
Behavioral Assay: Object Recognition Test in Mice
This test assesses short-term memory.[4]
-
Apparatus: An open-field box.
-
Procedure:
-
Habituation: Allow mice to explore the empty box for a set period (e.g., 10 minutes) for 2-3 days.
-
Training Trial: Place two identical objects in the box and allow the mouse to explore for 15 minutes.
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).
-
Test Trial: Replace one of the familiar objects with a novel object. Place the mouse back in the box and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Administration: this compound (e.g., 0.1 mg/kg, IP) or vehicle can be administered before or after the training trial, depending on the experimental design.[4]
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Measurement of Acetylcholinesterase (AChE) Inhibition
-
Procedure:
-
Administer this compound at various doses.[7]
-
At a specific time point post-administration (e.g., 15 minutes), sacrifice the animals by decapitation.[7]
-
Rapidly dissect the brain and other tissues of interest.
-
Homogenize the tissues in a suitable buffer.
-
Measure AChE activity using a radiometric or colorimetric assay (e.g., Ellman's method).[7][11]
-
Quantitative Data Summary
| Parameter | Rodent Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Cholinesterase Inhibition | Rat | 50-200 µg/kg | IM | Dose-dependent inhibition in RBC (18-42%) and brain (23-35%). | [7] |
| Cognitive Enhancement | Mouse | 0.1 mg/kg | IP | Reversal of hypoxia-induced working memory impairment. | [4] |
| Behavioral Depression | Rat | 0.125-0.25 mg/kg | SC | Depression of conditioned avoidance behavior. | [9] |
| Acetylcholine Levels | Rat | 650 µg/kg | IM | Peak increase in whole brain acetylcholine levels (2.3 times control) at 30 minutes. | [12] |
| Acute Toxicity (Median Lethal Dose) | Rat | 1.78 mg/kg (male), 1.54 mg/kg (female) | SC | Lethality. | [13] |
Potential Adverse Effects in Rodent Models
At higher doses, this compound can induce a range of adverse effects due to cholinergic overstimulation. These include:
-
Tremors
-
Hypersalivation
-
Diarrhea
-
Bradycardia
-
Seizures[2]
It is crucial to monitor animals closely for these signs of toxicity and to establish a therapeutic window for the desired pharmacological effect.
References
- 1. Animal models of Alzheimer's disease: behavior, pharmacology, transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The behavioral effects of heptyl this compound, a new cholinesterase inhibitor, in tests of long-term and working memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reverses cognitive dysfunction caused by moderate hypoxia in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus properties of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous this compound infusion in rats with excitotoxic lesions of the nucleus basalis magnocellularis: effects on performance in the water maze task and cortical cholinergic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo dose response relationship between this compound and cholinesterase activity in RBC and tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of this compound-induced changes in behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Pharmacokinetics and pharmacodynamics of this compound in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Relation of brain regional this compound concentration to cholinesterase activity and acetylcholine and choline levels in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
Application Note: Quantification of Physostigmine in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physostigmine is a reversible cholinesterase inhibitor that has been used in the treatment of various conditions, including glaucoma and anticholinergic poisoning.[1] Due to its narrow therapeutic window, accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[2] This application note provides a detailed protocol for the determination of this compound in human plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence or ultraviolet (UV) detection. The described methods are sensitive, accurate, and reproducible for the quantification of this compound in a clinical and research setting.
Principle
This method involves the extraction of this compound and an internal standard from plasma samples, followed by chromatographic separation on a reverse-phase HPLC column and subsequent detection. Two primary methods are presented: a highly sensitive fluorescence detection method and a more widely accessible UV detection method.
Experimental Protocols
Method 1: HPLC with Fluorescence Detection
This method offers high sensitivity and is suitable for studies requiring low limits of quantification.[2][3]
Materials and Reagents:
-
This compound Salicylate (Reference Standard)
-
N-Methylthis compound or Dimethylthis compound (Internal Standard)[2][3]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Acetate
-
Glacial Acetic Acid
-
Water (HPLC Grade)
-
Human Plasma (Drug-free)
-
Extraction Solvent (e.g., Chloroform or a mixture of organic solvents)[1][4]
Equipment:
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column (e.g., Kinetex C18)[2]
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
Sample Preparation (Liquid-Liquid Extraction): [2]
-
To 1.0 mL of plasma sample in a centrifuge tube, add the internal standard solution.
-
Add 5.0 mL of the extraction solvent.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Inject an aliquot (e.g., 50 µL) into the HPLC system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Kinetex C18 or equivalent |
| Mobile Phase | Acetonitrile and Sodium Acetate Buffer (pH adjusted) with gradient elution[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Fluorescence Detector | Excitation: 254 nm, Emission: 355 nm[2] |
| Column Temperature | 40 °C |
Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Method 2: HPLC with UV Detection
This method is robust and suitable for routine analysis where high sensitivity is not the primary requirement.[1][4]
Materials and Reagents:
-
This compound Salicylate (Reference Standard)
-
Trichloroacetic Acid (TCA) solution
-
Chloroform
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Octanesulfonic acid
-
Phosphate buffer
Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Centrifuge
-
Vortex mixer
-
Evaporator
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction): [1][4]
-
To 1.0 mL of plasma, add a solution of Trichloroacetic Acid (TCA) to precipitate proteins.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Add the internal standard (Carbaryl) to the supernatant.[1][4]
-
Perform a liquid-liquid extraction by adding chloroform, followed by vortexing and centrifugation.[1][4]
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reverse-phase C18 |
| Mobile Phase | Methanol and water containing octanesulfonic acid and phosphate buffer[1][4] |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 100 µL |
| UV Detector Wavelength | 245 nm[1][4] |
| Column Temperature | Ambient |
Data Presentation
Table 1: Summary of HPLC Method Parameters
| Parameter | Method 1 (Fluorescence) | Method 2 (UV) |
| Detector | Fluorescence | UV |
| Wavelength | Ex: 254 nm, Em: 355 nm[2] | 245 nm[1][4] |
| Internal Standard | N-Methylthis compound[2] | Carbaryl[1][4] |
| Sample Preparation | Liquid-Liquid Extraction[2] | Protein Precipitation & LLE[1][4] |
Table 2: Typical Validation Parameters
| Parameter | Method 1 (Fluorescence) | Method 2 (UV) |
| Linearity Range | 0.05 - 10.0 ng/mL[2] | 0.05 - 0.5 µg/mL[1][4] |
| LOD | 0.025 ng/mL[2] | Not explicitly stated, but quantifiable down to 50 ng/mL[1][4] |
| LOQ | 0.05 ng/mL[2] | 50 ng/mL[1][4] |
| Accuracy (% Recovery) | 97.5% - 110.0%[2] | 95% - 107%[1][4] |
| Intra-day Precision (CV%) | 0.7% - 6.6%[2] | 1.7% - 9.5%[1][4] |
| Inter-day Precision (CV%) | 0.7% - 6.6%[2] | Not explicitly stated |
| Mean Recovery | 84.9% for this compound[2] | 99% to 104%[1] |
Visualizations
Caption: Overall workflow for this compound quantification in plasma.
Caption: Relationship between sample preparation and detection methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Revival of this compound - a novel HPLC assay for simultaneous determination of this compound and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in plasma by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in plasma and brain by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Physostigmine to Model Cholinergic Hyperactivity In Vitro
Introduction
The cholinergic system is integral to numerous physiological processes, including learning, memory, and autonomic control. Cholinergic hyperactivity, an overstimulation of this system, is implicated in the pathophysiology of various neurological disorders and is a key feature of exposure to certain toxins, such as organophosphate nerve agents.[1] Modeling this state in a controlled in vitro environment is crucial for understanding its cellular and molecular consequences and for the development of novel therapeutic interventions.
Physostigmine is a reversible carbamate inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine (ACh).[2] By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft or cell culture medium, leading to excessive activation of nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs). This mimicked state of cholinergic hyperactivity makes this compound an invaluable tool for in vitro research. Unlike other AChE inhibitors, this compound can cross the blood-brain barrier, making it effective in studying central nervous system disorders.[3]
These application notes provide detailed protocols for using this compound to induce and study cholinergic hyperactivity in cultured cells, along with methods to quantify its effects.
Principle of the Model: Inducing Hyperactivity
The primary mechanism of action involves the inhibition of acetylcholinesterase. In a typical cholinergic synapse, ACh is released from the presynaptic terminal, binds to receptors on the postsynaptic membrane, and is then rapidly hydrolyzed by AChE. This compound acts as a pseudosubstrate, carbamylating the active site of AChE and temporarily inactivating it.[2] This leads to an increased concentration and prolonged presence of ACh, resulting in the overstimulation of postsynaptic receptors and a state of cholinergic hyperactivity.
Experimental Workflow
A typical workflow for modeling cholinergic hyperactivity involves several stages, from initial cell culture to the final data analysis. The specific assays chosen will depend on the experimental question, whether it is to confirm AChE inhibition, measure changes in neurotransmitter levels, or assess downstream cellular consequences like excitotoxicity or changes in gene expression.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies. These values are essential for designing experiments and selecting appropriate concentrations.
Table 1: In Vitro Efficacy of this compound on Cholinesterases
| Enzyme | Source | IC50 | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Human Erythrocyte | 5 x 10⁻⁶ M (5 µM) | [4][5] |
| Butyrylcholinesterase (BChE) | Equine | 10⁻⁶ M (1 µM) |[4][5] |
Table 2: Example Concentrations and Effects of this compound in In Vitro Models
| In Vitro Model | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|
| α4β4 nAChR (Xenopus Oocytes) | 10 µM | Potentiates ion currents at low ACh (1 µM), but inhibits currents at high ACh (>3 µM). | [6] |
| α4β4 nAChR (Xenopus Oocytes) | 11.8 µM | IC50 for inhibition of ion currents induced by 0.1 mM ACh. | [7] |
| Frog Sympathetic Neurons | 1.1 x 10⁻⁴ M (110 µM) | IC50 for non-competitive inhibition of ACh-induced inward currents. |[8] |
Experimental Protocols
Protocol 1: Induction of Cholinergic Hyperactivity in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol describes the general procedure for treating a neuroblastoma cell line, such as SH-SY5Y, with this compound to induce a state of cholinergic hyperactivity. SH-SY5Y cells are a common model as they can be differentiated into mature neurons expressing cholinergic markers.[9]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound Salicylate or Sulfate (stock solution prepared in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well culture plates (e.g., 96-well for viability assays, 24-well for other applications)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in the desired multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Differentiation (Optional but Recommended): To obtain a more mature neuronal phenotype, differentiate the cells for 5-7 days using a low-serum medium containing retinoic acid (e.g., 10 µM).
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound from the stock solution in a serum-free culture medium. A typical concentration range to test for AChE inhibition and downstream effects is 1 nM to 100 µM.
-
Treatment: Remove the culture medium from the wells and wash the cells once with warm PBS. Add the this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound dose).
-
Incubation: Incubate the plates for the desired time period at 37°C and 5% CO₂. The incubation time can range from 30 minutes for acute signaling events to 24-48 hours for assessing cytotoxicity.
-
Downstream Analysis: Following incubation, the cells or culture supernatant are ready for various endpoint assays as described below (e.g., AChE activity, ACh levels, cell viability).
Protocol 2: Measurement of Acetylcholinesterase (AChE) Inhibition (Ellman Assay)
The Ellman assay is a simple and reliable colorimetric method to determine AChE activity.[10] It measures the production of thiocholine when acetylthiocholine is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically.
Materials:
-
Cell lysate or supernatant from Protocol 1
-
0.1 M Phosphate Buffer (pH 8.0)
-
DTNB (Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI)
-
96-well microplate
-
Microplate reader (412 nm)
Procedure:
-
Sample Preparation: If measuring intracellular AChE, lyse the cells from Protocol 1 in a buffer containing a mild detergent (e.g., Triton X-100). Centrifuge to pellet debris and use the supernatant.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of cell lysate/supernatant sample
-
20 µL of DTNB solution
-
Include a blank (buffer only) and a positive control (purified AChE).
-
-
Initiate Reaction: Add 20 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculation: The rate of change in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control.[10] The concentration that inhibits 50% of AChE activity (IC50) can be determined by non-linear regression.[10]
Protocol 3: Quantification of Acetylcholine (ACh) Levels
To confirm that AChE inhibition by this compound leads to an accumulation of ACh, both intracellular and extracellular levels can be measured. An in vitro model using the human cholinergic neuroblastoma cell line LA-N-2 has been developed for this purpose.[11][12][13]
Materials:
-
LA-N-2 cells or other suitable cholinergic cell line
-
This compound-treated cells and culture medium (from Protocol 1)
-
Reagents for cell lysis and protein precipitation (e.g., perchloric acid)
-
ACh quantification kit (ELISA-based) or HPLC with electrochemical detection (HPLC-ECD)
-
Internal standard (if using HPLC)
Procedure:
-
Sample Collection:
-
Extracellular ACh: Carefully collect the culture medium from the wells of this compound-treated cells. Centrifuge to remove any detached cells.
-
Intracellular ACh: Wash the remaining cells with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer or acid to precipitate proteins. Scrape the cells, collect the lysate, and centrifuge to clarify.
-
-
Quantification:
-
ELISA: Follow the manufacturer's instructions for the chosen ACh assay kit. This typically involves adding the samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
HPLC-ECD: This method offers high sensitivity and specificity. Samples are injected into an HPLC system, and ACh is separated on a column and detected by an electrochemical detector. An internal standard is used for accurate quantification.
-
-
Data Analysis: Calculate the concentration of ACh in both the extracellular medium and the intracellular lysate. Express the results as a percentage increase compared to the vehicle-treated control group.
Considerations and Troubleshooting
-
Direct Receptor Effects: At higher concentrations, this compound can directly interact with nicotinic acetylcholine receptors (nAChRs), acting as an agonist, potentiator, or channel blocker.[6][7][8] This can complicate the interpretation of results. It is crucial to perform dose-response curves and, if possible, use receptor antagonists to isolate the effects of ACh accumulation from the direct effects of the drug.
-
Cell Model Selection: The choice of the in vitro model is critical. While immortalized cell lines like SH-SY5Y and PC12 are convenient, primary neuronal cultures or brain slice models offer higher physiological relevance by preserving synaptic connections and diverse cell populations (neurons, astrocytes, microglia).[14][15]
-
Cytotoxicity: Prolonged cholinergic hyperactivity can lead to excitotoxicity and cell death. It is important to assess cell viability (e.g., using an MTT or LDH assay) in parallel with functional experiments to ensure that the observed effects are not simply a consequence of cell death.
-
Reagent Stability: this compound solutions can degrade, especially when exposed to light and high pH. Prepare fresh solutions for each experiment and store stock solutions appropriately.
References
- 1. Sarin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro and in-vivo exploration of this compound analogues to understand the mechanistic crosstalk between Klotho and targets for epilepsy [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel assay utilizing fluorochrome-tagged this compound (Ph-F) to in situ detect active acetylcholinesterase (AChE) induced during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. neuroscirn.org [neuroscirn.org]
- 10. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 11. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 14. A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Physostigmine as a Pharmacological Tool to Study Memory and Cognition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Physostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2][3] By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][4][5] This mechanism makes it a valuable pharmacological tool for investigating the role of the cholinergic system in cognitive processes, particularly memory.
This compound has been used in both human and animal studies to explore the cholinomimetic enhancement of memory and to model cognitive dysfunction.[1][2] Due to its ability to cross the blood-brain barrier, it can exert its effects on the central nervous system.[1] Studies have shown that this compound can improve performance on tasks related to long-term memory, though its effects on short-term memory are less consistent.[6]
In clinical research, this compound has been investigated as a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic signaling. While some studies have shown modest cognitive improvements in patients with Alzheimer's, its clinical utility has been limited by a short half-life and a narrow therapeutic window with significant side effects.[7] These side effects can include nausea, vomiting, and diarrhea.[7]
In preclinical research, this compound is frequently used to reverse amnesia induced by cholinergic antagonists like scopolamine, providing a model to test the efficacy of potential cognitive-enhancing drugs. It is also employed to investigate the fundamental role of acetylcholine in various stages of memory, including acquisition, consolidation, and retrieval.
Mechanism of Action: Cholinergic Signaling Pathway
The primary mechanism of action of this compound is the reversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synapse, which can then bind to and activate both muscarinic and nicotinic acetylcholine receptors on the postsynaptic neuron. This enhanced cholinergic signaling is believed to be the basis for its effects on memory and cognition.
Data Presentation
Table 1: Effects of this compound on Cognitive Performance in Human Studies
| Study Population | N | This compound Dose & Administration | Cognitive Task | Key Findings | Reference |
| Alzheimer's Disease | 366 | 18, 24, or 30 mg/day (controlled-release, oral) | ADAS-Cog, CGIC | 1.75 point improvement on ADAS-Cog (p=0.003) and 0.26 point improvement on CGIC (p=0.012) compared to placebo in responders. | [8][9] |
| Alzheimer's Disease | 475 | 30 or 36 mg/day (controlled-release, oral) | ADAS-Cog, CIBIC+ | 2.9 point improvement on ADAS-Cog (p=0.002) and 0.26-0.31 point improvement on CIBIC+ (p=0.048) compared to placebo. | [10] |
| Alzheimer's Disease | - | Mean 25 mg/day (controlled-release, oral) | ADAS-Cog, CGIC | 1.75 point improvement on ADAS-Cog at 6 weeks. | [11] |
| Alzheimer's Disease | - | Mean 27 mg/day (controlled-release, oral) | ADAS-Cog | 2.0 point improvement on ADAS-Cog at 12 weeks. | [11] |
| Normal Subjects | 19 | 1.0 mg (slow IV infusion) | Long-term memory tasks | Significant enhancement of storage and retrieval from long-term memory. | [6] |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; CGIC: Clinical Global Impression of Change; CIBIC+: Clinician's Interview-Based Impression of Change-Plus.
Table 2: Effects of this compound in Animal Models of Cognition
| Animal Model | N | This compound Dose & Administration | Cognitive Task | Key Findings | Reference |
| Rats (NBM lesioned) | - | 0.06, 0.19, or 0.32 mg/kg (i.p.) | Morris Water Maze | 0.06 and 0.19 mg/kg doses improved performance relative to lesioned controls. | |
| Rats | - | 0.05, 0.10, and 0.20 mg/kg (i.p.) | Object Recognition Test | 0.20 mg/kg impaired discrimination with a 1-min delay. | |
| Mice (hypoxia-induced cognitive dysfunction) | 90 | 0.1 mg/kg (i.p.) | Object Recognition Test | Post-insult administration prevented deterioration of cognitive function. | [1] |
| Mice | - | 35, 70, or 150 µg/kg (s.c.) | Inhibitory Avoidance Task | Significantly enhanced retention when administered immediately post-training. | |
| Rats (morphine-induced acquisition impairment) | - | 0.1 mg/kg (i.p.) | Morris Water Maze | Attenuated morphine-induced acquisition impairment. |
NBM: Nucleus Basalis Magnocellularis; i.p.: intraperitoneal; s.c.: subcutaneous.
Experimental Protocols
General Experimental Workflow for Animal Studies
Protocol 1: Morris Water Maze (MWM) in Rats
This protocol is adapted from studies investigating the effects of this compound on spatial learning and memory.
1. Materials:
-
Circular water tank (approx. 1.5-2.0 m in diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Water (maintained at 22 ± 1°C)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
This compound salicylate
-
Sterile saline (0.9%)
-
Animal handling and injection equipment
2. Animal Subjects:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
House animals individually with ad libitum access to food and water.
-
Maintain a 12:12 h light:dark cycle.
3. Drug Preparation:
-
Dissolve this compound salicylate in sterile saline to the desired concentration (e.g., for a 0.1 mg/kg dose in a 300g rat with an injection volume of 1 ml/kg, the concentration would be 0.3 mg/ml).
-
Prepare fresh solutions daily.
4. Experimental Procedure:
-
Habituation (Day 1):
-
Allow rats to swim freely in the maze for 60 seconds without the platform to acclimate them to the environment.
-
-
Acquisition Training (Days 2-5):
-
Divide the maze into four quadrants (North, South, East, West) and place the escape platform in the center of one quadrant.
-
Administer this compound (e.g., 0.06, 0.19, or 0.32 mg/kg, i.p.) or vehicle (saline) 15 minutes before the first trial of each day.
-
Conduct 4 trials per day for each rat.
-
For each trial, place the rat in the water facing the wall at one of the four starting positions in a pseudo-random order.
-
Allow the rat to search for the platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat does not find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the maze.
-
Administer the same treatment as in the acquisition phase 15 minutes before the trial.
-
Place the rat in the quadrant opposite to where the platform was located.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant, the number of crossings over the former platform location, and the swim speed.
-
5. Data Analysis:
-
Analyze escape latencies and path lengths during acquisition training using a repeated-measures ANOVA.
-
Analyze probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA or t-test.
Protocol 2: Novel Object Recognition (NOR) Test in Mice
This protocol is based on studies using the NOR test to assess recognition memory in mice treated with this compound.[1]
1. Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm)
-
A variety of objects that are of similar size but different in shape and texture (e.g., small plastic toys, metal objects). Ensure mice cannot displace the objects.
-
Video recording and analysis software
-
This compound salicylate
-
Sterile saline (0.9%)
-
Animal handling and injection equipment
2. Animal Subjects:
-
Male C57BL/6 or Swiss Webster mice (25-30 g)
-
House animals in groups with ad libitum access to food and water.
-
Maintain a 12:12 h light:dark cycle.
3. Drug Preparation:
-
Dissolve this compound salicylate in sterile saline to the desired concentration (e.g., for a 0.1 mg/kg dose in a 30g mouse with an injection volume of 10 ml/kg, the concentration would be 0.03 mg/ml).
-
Prepare fresh solutions daily.
4. Experimental Procedure:
-
Habituation (Day 1):
-
Place each mouse in the empty arena for 5-10 minutes to acclimate to the environment.
-
-
Familiarization/Training Phase (Day 2):
-
Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle (saline) 30 minutes before the familiarization phase.[1]
-
Place two identical objects in the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Test Phase (Day 2, after a retention interval):
-
Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
5. Data Analysis:
-
Calculate a discrimination index (DI) for the test phase:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Analyze the DI using a one-way ANOVA or t-test to compare treatment groups.
References
- 1. This compound reverses cognitive dysfunction caused by moderate hypoxia in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Physostigmine Concentration for Maximal Acetylcholinesterase Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with physostigmine to achieve maximal acetylcholinesterase (AChE) inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended starting concentration range for this compound in an in vitro AChE inhibition assay?
A1: The optimal concentration of this compound is dependent on the source of the acetylcholinesterase (AChE) enzyme (e.g., human, rat, electric eel) and the specific experimental conditions. However, based on reported IC50 values, a good starting point for in vitro assays is to perform a dose-response curve ranging from nanomolar (nM) to micromolar (µM) concentrations. For human AChE, the IC50 value is approximately 0.117 µM.[1][2] Therefore, a concentration range spanning from 1 nM to 10 µM should be sufficient to capture the full inhibitory curve.
Q2: I am not seeing significant AChE inhibition, even at what I believe are high concentrations of this compound. What could be the issue?
A2: There are several potential reasons for a lack of AChE inhibition in your experiment:
-
This compound Degradation: this compound is susceptible to degradation, especially in aqueous solutions at neutral or alkaline pH.[3] It is recommended to prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it is stored properly at -20°C or -80°C and for no longer than one month at -20°C or six months at -80°C.[4] The stability of this compound in solution is pH-dependent, with minimum degradation observed at pH 3.4.[3]
-
Incorrect Enzyme or Substrate Concentration: Ensure that the concentrations of your AChE enzyme and substrate (e.g., acetylthiocholine) are within the optimal range for your assay. High substrate concentrations can compete with this compound, leading to an underestimation of its inhibitory potency.
-
Assay Buffer Composition: The pH and ionic strength of your assay buffer can influence enzyme activity and inhibitor binding. Refer to established protocols for AChE assays, such as those based on Ellman's reagent, and ensure your buffer conditions are appropriate.[1][2]
-
Species-Specific Differences: The sensitivity of AChE to this compound can vary significantly between species.[1][2] For instance, rat AChE may show different inhibition profiles compared to human AChE.[1] Verify that the this compound concentration range you are using is appropriate for the species from which your enzyme is derived.
Q3: My results are not reproducible between experiments. What are the common sources of variability?
A3: Lack of reproducibility in AChE inhibition assays can stem from several factors:
-
Inconsistent Reagent Preparation: As mentioned, the stability of this compound is critical. Inconsistent preparation of this compound solutions or other reagents can lead to significant variability.
-
Temperature and Incubation Time: Enzyme kinetics are highly sensitive to temperature. Ensure that all incubation steps are performed at a consistent and controlled temperature. Similarly, the incubation time of the enzyme with the inhibitor and the substrate should be precisely controlled.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions of this compound, can introduce significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Plate Reader Settings: If using a microplate reader for absorbance or fluorescence measurements, ensure that the settings (e.g., wavelength, read time) are consistent across all experiments.
Q4: How does the route of administration affect the optimal concentration of this compound for in vivo studies?
A4: The optimal in vivo concentration of this compound is highly dependent on the route of administration. Intravenous (i.v.) and intracerebroventricular (i.c.v.) administration result in different pharmacokinetic and pharmacodynamic profiles.[5] For example, i.c.v. administration in beagle dogs led to a more pronounced and longer-lasting inhibition of AChE in the cerebrospinal fluid (CSF) compared to i.v. administration.[5] When designing in vivo experiments, it is crucial to consider the target tissue and the blood-brain barrier permeability of this compound.[6][7]
Data Presentation
The following tables summarize the inhibitory potency of this compound against acetylcholinesterase from various sources.
Table 1: IC50 Values of this compound for Acetylcholinesterase (AChE) Inhibition
| Enzyme Source | IC50 (µM) | Reference |
| Human AChE | 0.117 ± 0.007 | [1][2] |
| Human BChE | 0.059 ± 0.012 | [1][2] |
| Eel AChE | ~0.001 - 0.05 (Ki) | [8] |
| Rat AChE | Concentration-dependent inhibition up to 53% residual activity | [1] |
Table 2: Inhibitory Constants (Ki) of this compound and Related Compounds against Eel AChE-associated Aryl Acylamidase (AAA) Activity
| Compound | Ki (µM) |
| Neostigmine | 0.02 |
| This compound | ~0.02 - 0.37 |
| BW 284C51 | ~0.02 - 0.37 |
| (+/-)-huperzine A | ~0.02 - 0.37 |
| E2020 | ~0.02 - 0.37 |
| Tacrine | ~0.02 - 0.37 |
| Edrophonium | ~0.02 - 0.37 |
| Heptyl-physostigmine | 0.37 |
Data from De la Torre et al. (1995). Note: The original paper provides a range for most compounds.[8]
Experimental Protocols
Ellman's Reagent-Based Spectrophotometric Assay for AChE Inhibition
This protocol is a widely used method for determining AChE activity and inhibition.[1][2]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (from desired source)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or ethanol)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a series of this compound dilutions from the stock solution in phosphate buffer.
-
Prepare the ATCI and DTNB solutions in phosphate buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of the AChE enzyme solution to each well.
-
Add the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
To start the reaction, add a mixture of ATCI and DTNB to each well.
-
-
Measure Absorbance:
-
Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Workflow for an in vitro AChE Inhibition Assay.
Caption: Troubleshooting Flowchart for Low AChE Inhibition.
References
- 1. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to this compound and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Anaerobic stability of aqueous this compound solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effects of this compound on acetylcholinesterase activity of CSF plasma and brain. A comparison of intravenous and intraventricular administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. PHARMACOLOGY PRESENTATION- TOPIC- this compound | PPTX [slideshare.net]
- 8. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Physostigmine on Cell Viability and Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of physostigmine in cell viability and cytotoxicity assays. Our aim is to help you navigate potential challenges and ensure the accuracy and reliability of your experimental results.
General Considerations
This compound, a reversible cholinesterase inhibitor, is widely used in neuroscience research and as a therapeutic agent.[1][2] However, its chemical properties and biological effects can interfere with common cell-based assays, leading to misinterpretation of data. Understanding these potential interactions is crucial for obtaining accurate assessments of cell health.
Troubleshooting Guides
This section addresses specific issues that may arise when using this compound in MTT, LDH, and Neutral Red assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Issue 1: Unexpected Increase in Formazan Production (Apparent Increase in Viability)
-
Possible Cause 1: Direct Chemical Reduction of MTT by this compound. Some compounds can directly reduce tetrazolium salts to formazan, independent of cellular metabolic activity.[3] While direct evidence for this compound is limited, its chemical structure suggests a potential for redox activity that could interfere with the assay.
-
Possible Cause 2: Altered Cellular Metabolism. As a cholinergic agonist, this compound can modulate cellular signaling pathways that may lead to an increase in the metabolic rate and production of reducing equivalents (NADH, NADPH), thus enhancing MTT reduction.[5]
-
Solution:
-
Cell-Free Control: Incubate this compound with MTT in cell-free culture medium. A color change indicates direct chemical reduction.
-
Alternative Assays: Use a non-enzymatic-based viability assay, such as the Trypan Blue exclusion assay or a DNA-binding dye-based assay.[6]
-
Issue 2: Unexpected Decrease in Formazan Production (Apparent Decrease in Viability)
-
Possible Cause 1: Cytotoxic Effects of this compound. At certain concentrations, this compound and other cholinesterase inhibitors can be cytotoxic, inducing apoptosis or necrosis.[7]
-
Possible Cause 2: Inhibition of Mitochondrial Function. this compound's metabolite, eseroline, may alter mitochondrial functions, which could impair the activity of the mitochondrial dehydrogenases responsible for MTT reduction.[8]
-
Solution:
-
Dose-Response and Time-Course Studies: Perform detailed experiments to characterize the concentration- and time-dependent effects of this compound on your specific cell line.
-
Correlate with Morphological Assessment: Use microscopy to observe cell morphology for signs of cytotoxicity (e.g., cell rounding, detachment, membrane blebbing).
-
Apoptosis/Necrosis Assays: Employ specific assays for apoptosis (e.g., Annexin V/PI staining) or necrosis to confirm the mode of cell death.
-
LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9]
Issue 1: Lower than Expected LDH Release Despite Visible Cell Death
-
Possible Cause 1: Inhibition of LDH Enzyme Activity. Although direct inhibition of LDH by this compound has not been extensively reported, it is a possibility that should be considered.
-
Possible Cause 2: Altered Cellular Metabolism. this compound can affect cellular lactate and pyruvate levels, which could indirectly influence the LDH reaction kinetics.[8]
-
Solution:
-
Enzyme Activity Control: Add this compound directly to a known amount of LDH enzyme (positive control) to assess for direct inhibition.
-
Alternative Cytotoxicity Assays: Use a different cytotoxicity marker, such as a membrane-impermeable DNA dye (e.g., Propidium Iodide, 7-AAD) or an amine-reactive dye.
-
Issue 2: High Background LDH Activity in Control Wells
-
Possible Cause: Serum in Culture Medium. Serum contains LDH, which can contribute to background signal.[3]
-
Solution:
-
Serum-Free Medium: If possible, perform the final incubation step in serum-free medium.
-
Background Subtraction: Include control wells with medium and this compound but no cells, and subtract this background absorbance from all other readings.
-
Neutral Red Assay
The Neutral Red (NR) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[10]
Issue 1: Increased Neutral Red Uptake Not Correlated with Increased Viability
-
Possible Cause: Lysosomotropic Properties of this compound. this compound is a weak base.[2] Such compounds can become protonated and trapped within the acidic environment of lysosomes, leading to an accumulation of the compound and potentially affecting the lysosomal pH and the uptake of the neutral red dye.[10][11]
-
Solution:
-
pH Measurement: Use a lysosomal pH-sensitive fluorescent probe to determine if this compound alters the lysosomal pH in your cells.
-
Alternative Viability Assays: Use assays that are not dependent on lysosomal function, such as the MTT or ATP-based assays.
-
Issue 2: Variable or Inconsistent Results
-
Possible Cause: pH Sensitivity of the Assay. The absorption spectrum of neutral red is pH-dependent.[12][13] Any alteration in lysosomal or cytoplasmic pH by this compound could affect the final absorbance reading.
-
Solution:
-
Standard Curve: Generate a standard curve with a known number of cells to ensure a linear relationship between cell number and neutral red uptake under your experimental conditions.
-
Control for pH Effects: After dye extraction, ensure the pH of the solubilization solution is consistent across all samples.[12]
-
Quantitative Data Summary
| Assay | Potential Effect of this compound | Suggested Control Experiments |
| MTT | Increase in Absorbance: Direct reduction of MTT, altered metabolism. | Cell-free MTT reduction assay. |
| Decrease in Absorbance: Cytotoxicity, mitochondrial inhibition. | Dose-response curves, morphological analysis, apoptosis/necrosis assays. | |
| LDH | Decrease in Signal: Inhibition of LDH enzyme activity. | Direct LDH enzyme inhibition assay. |
| Altered Signal: Changes in cellular lactate/pyruvate levels. | Correlate with other cytotoxicity assays. | |
| Neutral Red | Increase in Uptake: Lysosomotropic accumulation. | Measure lysosomal pH, use alternative viability assays. |
| Variable Results: pH-dependent absorbance changes. | Standard curve, control for final pH of extracted dye. |
Experimental Protocols
Protocol for Assessing Direct MTT Reduction by this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, PBS).
-
In a 96-well plate, add cell culture medium without cells.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[3]
-
Add solubilization solution (e.g., DMSO or SDS in HCl) to each well.[3]
-
Read the absorbance at 570 nm. An increase in absorbance in the presence of this compound indicates direct reduction of MTT.
Protocol for Assessing Direct LDH Inhibition by this compound
-
Prepare a stock solution of this compound.
-
In a 96-well plate, add assay buffer and a known concentration of purified LDH enzyme (commercially available).
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Add the LDH substrate solution (containing lactate and NAD+).
-
Incubate for the recommended time according to the LDH assay kit protocol.
-
Add the colorimetric reagent (e.g., a tetrazolium salt that reacts with the NADH produced).
-
Read the absorbance at the recommended wavelength. A decrease in absorbance in the presence of this compound indicates enzyme inhibition.
Signaling Pathways and Workflows
Caption: Potential mechanisms of this compound interference in cytotoxicity assays.
Caption: A logical workflow for troubleshooting unexpected results in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: Can I use the MTT assay to test the cytotoxicity of this compound?
A: Caution is advised. This compound may interfere with the MTT assay through direct chemical reduction of the MTT reagent or by altering the metabolic state of the cells. It is crucial to perform cell-free controls to test for direct reduction. If interference is observed, consider using an alternative viability assay that is not based on metabolic activity.
Q2: My LDH results don't correlate with the amount of cell death I see under the microscope after this compound treatment. What could be the reason?
A: This discrepancy could be due to this compound directly inhibiting the LDH enzyme. To verify this, you should perform a control experiment where you add this compound to a known amount of purified LDH. If inhibition is confirmed, you should use a different cytotoxicity assay that measures a different marker of cell death, such as a membrane integrity dye.
Q3: Is the neutral red assay suitable for assessing the viability of cells treated with this compound?
A: The neutral red assay may not be suitable due to the lysosomotropic properties of this compound. As a weak base, this compound can accumulate in lysosomes and potentially alter their pH, which would interfere with the uptake and retention of the neutral red dye. It is recommended to either confirm that this compound does not alter lysosomal pH in your experimental system or to use an alternative assay.
Q4: What are the best alternative assays to use if I suspect this compound is interfering with my primary assay?
A: A good practice is to use an orthogonal method that relies on a different biological principle. For example, if you suspect interference with a metabolic assay like MTT, you could use a membrane integrity assay like Trypan Blue exclusion or a fluorescent DNA-binding dye. If you suspect interference with a dye-based assay, an ATP-based luminescence assay could be a good alternative.
Q5: How can I minimize the potential for interference from this compound in my experiments?
A: Always include appropriate controls, such as cell-free controls for direct compound-reagent interactions and vehicle controls. Perform dose-response and time-course experiments to fully characterize the effects of this compound. Whenever possible, validate your findings with a second, independent assay that measures a different cellular parameter.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholinergic agonist this compound suppresses excessive superoxide anion radical generation in blood, oxidative stress, early inflammation, and endothelial injury in rats with forebrain ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. Interaction of cholinesterase modulators with DNA and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on plasma lactate and pyruvate in untrained/trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the pH dependence of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide-formazan absorption on chemosensitivity determined by a novel tetrazolium-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Physostigmine Dosage and Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using physostigmine in animal experiments. The information is tailored for scientists and drug development professionals to address common issues encountered during their studies, with a focus on adjusting dosages for different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh).[1][2][3][4] By inhibiting AChE, this compound increases the concentration and duration of action of ACh at cholinergic synapses.[3][4] This leads to the stimulation of both muscarinic and nicotinic acetylcholine receptors.[1][5] Because it can cross the blood-brain barrier, this compound affects both the central and peripheral nervous systems.[1][2]
Q2: How do I choose a starting dose of this compound for my animal model?
A2: The optimal starting dose of this compound depends on the animal species, strain, the research question, and the experimental paradigm. For cognitive enhancement studies in rats, doses often range from 0.03 to 0.12 mg/kg.[6] In mice, doses for similar studies have ranged from 0.03 to 0.3 mg/kg.[7] It is crucial to start with a low dose and perform a dose-response study to determine the optimal dose for your specific experimental conditions. Higher doses can lead to adverse cholinergic effects and may impair performance in behavioral tasks.[8]
Q3: Are there known differences in sensitivity to this compound between common rodent strains?
A3: Yes, different rodent strains can exhibit varied responses to this compound, likely due to genetic differences in cholinergic system components and overall physiology. For example, BALB/c mice are generally considered more anxious and have different stress responses compared to C57BL/6 mice, which could influence behavioral outcomes in response to cholinergic stimulation.[9][10] Similarly, Sprague-Dawley and Wistar rats can show differences in performance in behavioral tests, suggesting they may respond differently to this compound.[11] Therefore, it is essential to consider the strain being used and to titrate the dose accordingly. A dose that is effective in one strain may be sub-optimal or even toxic in another.
Q4: What are the common signs of overdose or cholinergic crisis in rodents?
A4: Overdose of this compound can lead to a cholinergic crisis, characterized by excessive cholinergic stimulation.[12] Common signs in rodents include muscle tremors, fasciculations, salivation, lacrimation, urination, defecation (SLUD), bradycardia, and respiratory distress.[12] In severe cases, seizures and death can occur.[2][13] If you observe these signs, it is crucial to reduce the dose in subsequent experiments. Atropine can be used as an antidote to reverse the muscarinic effects of this compound toxicity.[14]
Q5: How should I prepare and administer this compound?
A5: this compound salicylate is typically dissolved in sterile saline (0.9% NaCl). It can be administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), intramuscular (i.m.), and intravenous (i.v.). The choice of administration route will affect the pharmacokinetics of the drug, such as the onset and duration of action. For most behavioral experiments, i.p. or s.c. injections are common. It is important to prepare fresh solutions daily, as this compound can be unstable in solution.
Troubleshooting Guides
Issue 1: High variability in behavioral results
-
Possible Cause: Inconsistent timing of drug administration relative to behavioral testing.
-
Solution: this compound has a relatively short half-life.[1] Ensure that the time between injection and testing is consistent across all animals to minimize variability due to pharmacokinetic differences.
-
-
Possible Cause: Differential sensitivity between individual animals or strains.
-
Solution: Ensure that all animals are of the same strain and age. If using different strains, titrate the dose for each strain separately. Consider counterbalancing experimental groups to account for any inherent behavioral differences.
-
-
Possible Cause: Stress-induced effects confounding the experimental results.
Issue 2: Animals show signs of sedation or motor impairment
-
Possible Cause: The dose of this compound is too high.
-
Solution: High doses of this compound can lead to supra-optimal levels of acetylcholine, causing motor side effects that can interfere with the performance of behavioral tasks.[8][15] Reduce the dose to a level that produces the desired cognitive effect without causing significant motor impairment. A dose-response curve is essential to identify the therapeutic window.
-
-
Possible Cause: Peripheral cholinergic side effects are impacting behavior.
-
Solution: To distinguish between central and peripheral effects, you can co-administer a peripherally restricted muscarinic antagonist, such as methyl-scopolamine. This will block the peripheral effects of this compound without affecting its action in the central nervous system.
-
Issue 3: Lack of a significant effect of this compound
-
Possible Cause: The dose of this compound is too low.
-
Solution: The effective dose of this compound can vary. Perform a dose-response study, starting from a low dose and gradually increasing it to find the optimal concentration for your experimental paradigm.
-
-
Possible Cause: The behavioral task is not sensitive to cholinergic modulation.
-
Possible Cause: The timing of administration is not optimal for the specific memory phase being studied (e.g., acquisition, consolidation, retrieval).
-
Solution: The timing of this compound administration is critical. For example, to study its effects on memory consolidation, it should be administered shortly after the training session.[10]
-
Data Presentation
Table 1: Reported Dosages of this compound in Different Rat Strains
| Rat Strain | Dosage Range | Route of Administration | Experimental Context | Reference(s) |
| Sprague-Dawley | 0.2 mg/kg | s.c. | Drug discrimination | [17] |
| Holtzman | 0.125-0.25 mg/kg | s.c. | Conditioned pole jumping | [18] |
| Inbred Strains | 25-500 µg/kg | i.m. | Dose-response (ChE inhibition) | [5][8] |
| N/A | 0.1 mg/kg | i.p. | Passive avoidance | [3] |
Table 2: Reported Dosages of this compound in Different Mouse Strains
| Mouse Strain | Dosage Range | Route of Administration | Experimental Context | Reference(s) |
| C57BL/6J | 0.01-0.3 mg/kg | i.p. | Water maze, motor activity | [15] |
| CD-1 | 0.01-0.05 mg/kg | i.p. | Passive and active avoidance | [19] |
| N/A | 0.1-0.3 mg/kg | i.p. | Passive avoidance | [8] |
Experimental Protocols
Passive Avoidance Test
This protocol is adapted from studies investigating the effects of this compound on memory.[4][8][19]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition/Training Trial:
-
Place the mouse in the light compartment and allow it to acclimatize for 30 seconds.
-
Open the guillotine door. The innate preference of the mouse is to enter the dark compartment.
-
Once the mouse has fully entered the dark compartment, close the door and deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Administer this compound or vehicle at the desired time point (e.g., immediately after training for consolidation studies).
-
-
Retention/Test Trial:
-
24 hours after the training trial, place the mouse back in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event.
-
No foot shock is delivered during the test trial.
-
Morris Water Maze
This protocol is a general guideline based on standard procedures for assessing spatial learning and memory.[6][13][14][20][21]
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (e.g., using non-toxic white paint). A small escape platform is submerged just below the water surface in one of the four quadrants. The room should have various distal visual cues.
-
Acquisition Phase (4-5 days):
-
Each day, each animal performs a set number of trials (e.g., 4 trials) from different starting positions.
-
For each trial, the mouse is placed in the water facing the wall of the pool.
-
The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds to learn its location in relation to the distal cues.
-
Administer this compound or vehicle at a consistent time before the first trial each day.
-
-
Probe Trial (Day after the last acquisition day):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the cholinergic synapse.
Caption: General experimental workflow for this compound studies.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound in the rat after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpp.com [ijpp.com]
- 4. Behavioral methods for the study of the Ras-ERK pathway in memory formation and consolidation: passive avoidance and novel object recognition tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo dose response relationship between this compound and cholinesterase activity in RBC and tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. cyagen.com [cyagen.com]
- 8. Effects of GABAergic drugs on this compound-induced improvement in memory acquisition of passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of physiological and behavioral responses to chronic restraint stress between C57BL/6J and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the Response of Male BALB/c and C57BL/6 Mice in Behavioral Tasks to Evaluate Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential performance of Wistar Han and Sprague Dawley rats in behavioral tests: differences in baseline behavior and reactivity to positive control agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. queensu.ca [queensu.ca]
- 14. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral changes after acetylcholinesterase inhibition with this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discriminative stimulus properties of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. Effects of oxiracetam, this compound, and their combination on active and passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of Physostigmine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of physostigmine in a research setting.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound, which is estimated to be as low as 2-3%, is primarily due to extensive first-pass metabolism.[1] After oral administration, this compound is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. In the liver, it is rapidly metabolized, significantly reducing the amount of active drug that reaches the bloodstream.[2]
Q2: What are the main strategies being explored to improve the oral bioavailability of this compound?
A2: Researchers are investigating several strategies to overcome the challenges of poor oral bioavailability of this compound. These can be broadly categorized as:
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract and first-pass metabolism through routes like transdermal, buccal, and sublingual delivery.
-
Advanced Formulation Technologies: Encapsulating this compound in protective carrier systems to shield it from premature degradation and enhance its absorption. Key examples include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate drugs and improve their oral absorption.
-
Liposomes: Vesicles composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs, protecting them in the GI tract.
-
Emulsions: Dispersions of oil and water that can improve the solubility and absorption of certain drugs.
-
-
Prodrug Approach: Modifying the chemical structure of this compound to create an inactive derivative (prodrug) that is better absorbed and then converted to the active form in the body.
Q3: How do nanoformulations like Solid Lipid Nanoparticles (SLNs) and liposomes improve the bioavailability of this compound?
A3: Nanoformulations enhance the oral bioavailability of drugs like this compound through several mechanisms:
-
Protection from Degradation: The lipid matrix of SLNs and the bilayer of liposomes protect the encapsulated this compound from the harsh acidic and enzymatic environment of the gastrointestinal tract.[3]
-
Increased Absorption: The small size of nanoparticles allows for better interaction with the intestinal mucosa, potentially increasing uptake by enterocytes and M-cells of Peyer's patches.[4]
-
Bypass of First-Pass Metabolism: Some nanoformulations can be absorbed through the lymphatic system, thereby bypassing the liver and avoiding extensive first-pass metabolism.[4]
-
Sustained Release: These formulations can be designed to release the drug in a controlled manner, which can improve its therapeutic efficacy.
Q4: Are there non-oral routes that have shown promise for this compound delivery?
A4: Yes, several non-oral routes have demonstrated significantly improved bioavailability for this compound. A study comparing a transdermal patch system to an oral solution found the absolute bioavailability to be 36% for the transdermal system, compared to just 3% for the oral solution.[5] Buccal and sublingual delivery are also being explored to take advantage of the rich blood supply in the oral mucosa, which allows for direct absorption into the systemic circulation, avoiding first-pass metabolism.[2]
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency of this compound in Nanoparticles.
Possible Cause & Solution:
-
Poor Drug-Lipid Interaction: this compound salicylate, the commonly used salt form, is hydrophilic, which can make its encapsulation in a lipid matrix challenging.
-
Troubleshooting Step: Consider using the this compound base, which is more lipophilic and may have better compatibility with the lipid matrix. However, be mindful of its stability.
-
Troubleshooting Step: Optimize the lipid composition. For SLNs, a mixture of solid and liquid lipids (as in Nanostructured Lipid Carriers - NLCs) can create imperfections in the crystal lattice, providing more space for drug loading. For liposomes, adjusting the cholesterol content and the type of phospholipids can influence drug entrapment.
-
-
Drug Leakage During Formulation: The high temperatures used in methods like hot homogenization for SLN preparation can lead to drug partitioning into the aqueous phase.
-
Troubleshooting Step: Consider using the cold homogenization technique. This method involves solidifying the lipid-drug mixture before homogenization, which can reduce drug leakage.
-
Troubleshooting Step: For liposomes, ensure the hydration step is performed above the phase transition temperature of the lipids to ensure proper vesicle formation and drug encapsulation.
-
Problem 2: Inconsistent or Poor In Vivo Bioavailability Despite Successful In Vitro Formulation.
Possible Cause & Solution:
-
Instability of the Formulation in the GI Tract: The prepared nanoparticles or liposomes may not be stable enough to withstand the harsh conditions of the stomach and intestines.
-
Troubleshooting Step: Incorporate mucoadhesive polymers (e.g., chitosan) into your formulation. This can help the nanoparticles adhere to the intestinal mucosa, increasing residence time and allowing for more efficient drug absorption.
-
Troubleshooting Step: For liposomes, consider using PEGylated lipids (stealth liposomes) to create a protective hydrophilic layer that can shield the liposomes from degradation by bile salts and enzymes.
-
-
Particle Aggregation: Nanoparticles may aggregate in the GI tract, reducing their surface area and negating the benefits of nanosizing.
-
Troubleshooting Step: Ensure your formulation has an adequate zeta potential (generally > ±30 mV) to ensure good colloidal stability and prevent aggregation. This can be achieved by selecting appropriate surfactants and lipids.
-
-
Rapid Clearance from Systemic Circulation: Even if absorbed, the drug-loaded nanoparticles might be rapidly cleared by the reticuloendothelial system (RES).
-
Troubleshooting Step: Surface modification with polyethylene glycol (PEGylation) can help to reduce opsonization and subsequent RES uptake, thereby prolonging the circulation time of the nanoparticles.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Human and Rat Studies)
| Formulation/Route | Species | Dose | Bioavailability (%) | Cmax | Tmax | Half-life (t½) | Reference |
| Oral Solution | Human | - | 3 | - | - | - | [5] |
| Oral Solution | Rat | 650 µg/kg | 2 | 3.3 ng/mL | 16 min | 33.4 min (brain) | [1] |
| Intravenous (IV) | Human | - | 100 | - | - | 0.5 h | [5] |
| Transdermal Patch | Human | - | 36 | - | - | 4.9 h | [5] |
| Nanoparticles (in striatum) | Rat | - | 2.3x higher AUC vs. aqueous solution | - | - | - | [6] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a representative method based on established techniques for SLN preparation.
Materials:
-
This compound (base or salicylate)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Weigh the desired amount of solid lipid and place it in a beaker. Heat the beaker to 5-10°C above the melting point of the lipid until it is completely melted.
-
Drug Incorporation: Add the accurately weighed this compound to the melted lipid and stir until it is fully dissolved or homogeneously dispersed.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure above 500 bar.
-
Cooling and Nanoparticle Formation: Transfer the resulting nanoemulsion to a beaker placed in an ice bath and continue stirring at a moderate speed until it cools down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
This protocol is a standard and widely used method for liposome preparation.
Materials:
-
This compound salicylate
-
Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Hydration buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask. If using the this compound base (lipophilic), it can be co-dissolved with the lipids.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask. Ensure all solvent is removed by keeping the flask under vacuum for an extended period.
-
Hydration: Add the hydration buffer (in which this compound salicylate can be dissolved if using the hydrophilic form) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
Vesicle Formation: Gently rotate the flask to hydrate the lipid film. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication or Extrusion): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration, or ultracentrifugation.
-
Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, encapsulation efficiency, and in vitro drug release profile.
Mandatory Visualization
References
- 1. Pharmacokinetics and pharmacodynamics of this compound in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.se [sci-hub.se]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. ichor.bio [ichor.bio]
- 5. Pharmacokinetics of this compound in man following a single application of a transdermal system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and pharmacological evaluation of this compound-loaded polyisobutylcyanoacrylate nanoparticles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Blood-Brain Barrier Penetration: Physostigmine vs. Pyridostigmine
A deep dive into the contrasting central nervous system access of two key acetylcholinesterase inhibitors, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the blood-brain barrier (BBB) penetration capabilities of physostigmine and pyridostigmine, two important acetylcholinesterase inhibitors. For researchers and drug development professionals, understanding the differential central nervous system (CNS) access of these compounds is critical for therapeutic application and toxicity assessment. This document summarizes key physicochemical properties, quantitative experimental data, and detailed methodologies used to evaluate their brain penetration.
Executive Summary
This compound, a tertiary amine, readily crosses the blood-brain barrier and exerts effects on the central nervous system. In contrast, pyridostigmine, a quaternary ammonium compound, exhibits negligible BBB penetration under normal physiological conditions. This fundamental difference in their chemical structure is the primary determinant of their distinct CNS accessibility and is reflected in their therapeutic uses and side-effect profiles. While this compound is employed in conditions requiring central cholinergic activity, pyridostigmine's actions are primarily confined to the periphery.
Physicochemical Properties
The ability of a molecule to cross the blood-brain barrier is heavily influenced by its physicochemical properties. Key parameters for this compound and pyridostigmine are summarized below.
| Property | This compound | Pyridostigmine | Reference(s) |
| Molecular Weight ( g/mol ) | 275.35 | 181.21 (cation) | [1] |
| LogP | 2.75 | -2.2 | [1] |
| pKa | 7.9 | N/A (quaternary amine) | [1] |
| Structure | Tertiary amine | Quaternary ammonium salt | [1][2] |
The higher LogP value of this compound indicates greater lipophilicity, facilitating its passive diffusion across the lipid-rich cell membranes of the BBB. Conversely, the permanent positive charge of the quaternary ammonium group in pyridostigmine severely restricts its ability to traverse the BBB.[2]
Quantitative Comparison of Blood-Brain Barrier Penetration
Direct comparative studies measuring the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) for both this compound and pyridostigmine under identical experimental conditions are limited. However, available data from separate studies in animal models provide a clear indication of their differential BBB penetration.
This compound:
Studies in rats have demonstrated significant brain penetration of this compound.
| Time Point | Brain-to-Plasma Ratio (Kp) | Animal Model | Reference |
| 15 minutes | 0.48 | Rat | |
| 30 minutes | 1.97 | Rat |
Pyridostigmine:
Under normal physiological conditions, pyridostigmine is widely considered to not cross the blood-brain barrier to a significant extent.[2] However, some studies suggest that under conditions of stress, the permeability of the BBB to pyridostigmine may be transiently increased.[3][4] Quantitative data on Kp or Kp,uu for pyridostigmine under normal conditions are scarce, reflecting its poor CNS penetration. One study in rats found that under stressful conditions, the central effects of pyridostigmine were potentiated, suggesting some level of brain entry, though specific concentration ratios were not provided.[5]
Experimental Protocols
Several experimental methodologies are employed to assess the blood-brain barrier penetration of compounds like this compound and pyridostigmine.
In Vivo Microdialysis
This technique allows for the sampling of unbound drug concentrations in the brain extracellular fluid of a freely moving animal.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized animal (e.g., rat, mouse). A second probe may be placed in a blood vessel (e.g., jugular vein) to simultaneously measure plasma concentrations.
-
Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.
-
Drug Administration: The drug of interest is administered systemically (e.g., intravenously, intraperitoneally).
-
Dialysate Collection: As the drug distributes into the brain, the unbound fraction crosses the dialysis membrane into the perfusate. The collected dialysate is then analyzed to determine the drug concentration.
-
Data Analysis: The unbound brain concentration is compared to the unbound plasma concentration to calculate the Kp,uu.[6]
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify the distribution of a radiolabeled drug in the brain.
Methodology:
-
Radiolabeling: The drug of interest (e.g., this compound) is labeled with a positron-emitting radionuclide (e.g., ¹¹C).
-
Radiotracer Injection: The radiolabeled drug is injected intravenously into the subject.
-
PET Scanning: The subject is placed in a PET scanner, which detects the gamma rays produced by the annihilation of positrons emitted from the radiotracer.
-
Image Reconstruction: The detected signals are used to reconstruct a three-dimensional image of the radiotracer distribution in the brain over time.
-
Kinetic Modeling: Mathematical models are applied to the dynamic PET data to estimate the rate of transport across the BBB and the volume of distribution in the brain.
Brain Tissue Homogenate Analysis
This is an ex vivo method to determine the total concentration of a drug in the brain.
Methodology:
-
Drug Administration: The drug is administered to an animal.
-
Tissue Collection: At a specific time point, the animal is euthanized, and the brain is rapidly removed and homogenized.
-
Extraction: The drug is extracted from the brain homogenate using an appropriate solvent.
-
Quantification: The concentration of the drug in the extract is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Kp Calculation: The brain tissue concentration is divided by the plasma concentration (obtained from a blood sample taken at the same time) to calculate the Kp.
Signaling Pathway of Acetylcholinesterase Inhibition
Both this compound and pyridostigmine are reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, they increase the concentration and duration of action of ACh in the synaptic cleft.
The key difference in the pharmacological effects of this compound and pyridostigmine arises from their differential ability to access AChE in the CNS. This compound's ability to cross the BBB allows it to inhibit AChE both peripherally and centrally, leading to a broader range of effects. Pyridostigmine's action is primarily limited to the peripheral nervous system, where it enhances cholinergic transmission at the neuromuscular junction and in the autonomic nervous system.[2]
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 3. Pyridostigmine brain penetration under stress enhances neuronal excitability and induces early immediate transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridostigmine enhances glutamatergic transmission in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stressful manipulations that elevate corticosterone reduce blood-brain barrier permeability to pyridostigmine in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating Acetylcholinesterase Inhibition with Physostigmine using Ellman's Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating acetylcholinesterase (AChE) inhibition using the well-established Ellman's assay, with a specific focus on the use of physostigmine as a positive control. It offers a comparative analysis with alternative inhibitors, detailed experimental protocols, and quantitative data to support researchers in their drug discovery and development endeavors.
Introduction to Acetylcholinesterase Inhibition and Ellman's Assay
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses.[1] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[2]
The Ellman's assay is a rapid, simple, and cost-effective colorimetric method widely used to measure AChE activity and screen for its inhibitors.[1][3] The principle of the assay involves the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[4][5] The rate of color development is directly proportional to the AChE activity.
This compound as a Reference Inhibitor
This compound, a natural carbamate alkaloid, is a well-characterized, reversible inhibitor of AChE.[2][6] Its ability to cross the blood-brain barrier has made it a valuable tool in both research and clinical settings.[7] In the context of Ellman's assay, this compound serves as a reliable positive control to validate the assay's performance and to benchmark the potency of novel AChE inhibitors.
Advantages of using this compound:
-
Well-established mechanism of action: Its interaction with AChE is extensively studied and understood.[6]
-
Commercial availability: High-purity this compound is readily accessible from various chemical suppliers.
-
Potent inhibition: It exhibits strong inhibition of AChE, providing a clear and reproducible positive control signal.
Disadvantages to consider:
-
Short half-life: this compound has a relatively short duration of action.[8]
-
Narrow therapeutic index and side effects: In clinical applications, it is associated with a range of side effects.[7][8]
-
Light sensitivity: this compound solutions can be sensitive to light and may require appropriate handling and storage.
Comparative Analysis of AChE Inhibitors
While this compound is a standard choice, other inhibitors are also used in research and clinical practice. The choice of inhibitor can depend on the specific research question, such as targeting central versus peripheral AChE or seeking different pharmacokinetic profiles.
| Inhibitor | Type | Key Characteristics | Reported IC50 (vs. AChE) |
| This compound | Carbamate (Reversible) | Crosses blood-brain barrier, short half-life.[6][7] | ~0.1 - 1 µM (Varies with enzyme source and assay conditions) |
| Neostigmine | Carbamate (Reversible) | Quaternary amine, does not readily cross the blood-brain barrier, primarily peripheral action.[9] | ~0.05 - 0.5 µM |
| Rivastigmine | Carbamate (Pseudo-irreversible) | Crosses blood-brain barrier, inhibits both AChE and Butyrylcholinesterase (BChE), longer duration of action than this compound.[10][11] | ~1 - 10 µM |
| Donepezil | Piperidine (Reversible) | Highly selective for AChE, longer half-life. | ~5 - 15 nM |
| Galantamine | Alkaloid (Reversible) | Allosteric modulator of nicotinic receptors in addition to AChE inhibition.[2] | ~0.5 - 2 µM |
Note: IC50 values can vary significantly based on the enzyme source (e.g., electric eel, human recombinant), substrate concentration, and specific assay conditions. The values presented are for comparative purposes and are based on a review of available literature.
Detailed Experimental Protocol: Validating AChE Inhibition with this compound using Ellman's Assay
This protocol provides a step-by-step guide for performing the Ellman's assay in a 96-well microplate format to validate AChE inhibition with this compound.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
This compound (as a positive control inhibitor)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Test compounds (potential AChE inhibitors)
-
Solvent for dissolving test compounds and this compound (e.g., DMSO, ethanol)
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL.
-
ATCI Solution (10 mM): Dissolve ATCI in deionized water to make a 10 mM stock solution. Prepare fresh daily.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to make a 10 mM stock solution. Protect from light.
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination (e.g., from 10 µM to 0.01 nM).
-
Test Compound Solutions: Prepare stock solutions of your test compounds and perform serial dilutions in the same manner as for this compound.
Assay Procedure
-
Set up the microplate:
-
Blank: 180 µL of phosphate buffer.
-
Negative Control (100% activity): 160 µL of phosphate buffer + 20 µL of solvent.
-
Positive Control (this compound): 160 µL of phosphate buffer + 20 µL of this compound solution (at various concentrations).
-
Test Compound: 160 µL of phosphate buffer + 20 µL of test compound solution (at various concentrations).
-
-
Add DTNB: Add 20 µL of the 10 mM DTNB solution to all wells except the blank.
-
Add AChE: Add 20 µL of the AChE solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction: Add 20 µL of the 10 mM ATCI solution to all wells to start the enzymatic reaction.
-
Measure absorbance: Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
Data Analysis
-
Calculate the rate of reaction (V): Determine the change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Where V_inhibitor is the rate of reaction in the presence of the inhibitor (this compound or test compound) and V_control is the rate of reaction in the absence of the inhibitor (negative control).
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by non-linear regression analysis.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow of Ellman's assay for AChE inhibition.
References
- 1. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Adverse Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Physostigmine's Effects in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of physostigmine, a reversible acetylcholinesterase inhibitor, across various neuronal cell lines. By summarizing key experimental findings on cytotoxicity, apoptosis, and underlying signaling pathways, this document aims to facilitate a deeper understanding of this compound's neuronal activities and aid in the selection of appropriate cell models for future research.
I. Comparative Analysis of this compound's Effects
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] However, its effects on neuronal cells are multifaceted, ranging from modulation of nicotinic acetylcholine receptors (nAChRs) to induction of cytotoxicity and apoptosis, with notable differences observed across various neuronal cell lines.
Cytotoxicity Profile
The cytotoxic effects of this compound and its primary metabolite, eseroline, have been evaluated in several neuronal cell lines. A key study investigated the toxic effects in mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG 108-15 cells. The findings indicate that eseroline is comparatively more toxic than its parent compound, this compound.[3][4]
The sensitivity to eseroline-induced cytotoxicity, as measured by lactate dehydrogenase (LDH) release, varied among the cell lines. NG-108-15 and N1E-115 cells demonstrated higher sensitivity compared to C6 glioma cells.[3][5] This suggests that the cytotoxic response to this compound's metabolite is cell-type dependent. The mechanism of eseroline-induced cell death appears to involve the loss of cellular ATP, which precedes the loss of membrane integrity.[3][6]
| Cell Line | Compound | Endpoint | EC50 / IC50 | Reference |
| N1E-115 (Mouse Neuroblastoma) | Eseroline | 50% LDH Release (24 hr) | 40 - 75 µM | [3] |
| This compound | Blockade of nicotinic currents | 30 µM | ||
| C6 (Rat Glioma) | Eseroline | 50% LDH Release (24 hr) | 80 - 120 µM | [3] |
| NG 108-15 (Neuroblastoma-Glioma Hybrid) | Eseroline | 50% LDH Release (24 hr) | 40 - 75 µM | [3] |
| SH-SY5Y (Human Neuroblastoma) | This compound | Blockade of nicotinic currents | More sensitive than N1E-115 |
Table 1: Comparative Cytotoxicity and Receptor Blockade of this compound and its Metabolite Eseroline in Different Neuronal Cell Lines.
Apoptotic Effects
While direct comparative studies on this compound-induced apoptosis across multiple neuronal cell lines are limited, the involvement of apoptotic pathways has been demonstrated. In human neuroblastoma SH-SY5Y cells, apoptosis can be mediated through a caspase-9-dependent pathway following DNA damage.[7] The process involves the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[7]
The study on eseroline in N1E-115, C6, and NG 108-15 cells suggests that the observed cytotoxicity, which involves ATP depletion, could be linked to the initiation of apoptosis.[3] Further research is required to directly compare the apoptotic response to this compound and eseroline in these and other neuronal cell lines, for instance, by measuring caspase-3 activation.
Effects on Nicotinic Acetylcholine Receptors (nAChRs)
This compound directly interacts with neuronal nAChRs, and its effects differ between cell lines. A study comparing mouse N1E-115 and human SH-SY5Y neuroblastoma cells found that this compound blocks nAChR-mediated ion currents in a concentration-dependent manner. Notably, human nAChRs in SH-SY5Y cells appeared to be more sensitive to this blockade than those in mouse N1E-115 cells.
The SH-SY5Y cell line expresses several nAChR subunits, including α3, α5, β2, and β4.[8][9] The differential sensitivity to this compound may be attributed to variations in the subunit composition of the nAChRs expressed in each cell line.
II. Signaling Pathways Modulated by this compound
The cellular effects of this compound are mediated through various signaling pathways, primarily stemming from its impact on cholinergic signaling.
Caption: General signaling pathway of this compound in neuronal cells.
This compound's inhibition of AChE leads to increased ACh levels, which in turn stimulates nAChRs. This can trigger a cascade of intracellular events, including an influx of calcium ions (Ca²⁺).[10] The rise in intracellular Ca²⁺ can activate various downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are known to play crucial roles in cell survival and apoptosis.[11] The differential expression and regulation of these pathways in various neuronal cell lines could contribute to the observed differences in their response to this compound.
III. Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or eseroline for the desired time period (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Procedure: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Caption: Workflow for the LDH Cytotoxicity Assay.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Culture and Treatment: Culture neuronal cells to the desired confluency and treat them with this compound or a known apoptosis inducer (positive control) for the specified duration.
-
Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer on ice.
-
Centrifugation: Centrifuge the cell lysates to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add a standardized amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the untreated control.
Caption: Workflow for the Caspase-3 Activity Assay.
IV. Conclusion
The effects of this compound on neuronal cells are complex and vary depending on the specific cell line. While its primary role as an acetylcholinesterase inhibitor is well-established, its interactions with nAChRs and its potential to induce cytotoxicity and apoptosis highlight the need for careful consideration when selecting a cellular model for research. The differential sensitivity of cell lines such as N1E-115, C6, NG 108-15, and SH-SY5Y to this compound and its metabolite eseroline underscores the importance of cross-validation of findings in multiple models. Future research should focus on direct comparative studies of this compound's effects on cell viability and apoptosis across a broader range of neuronal cell lines to provide a more complete picture of its neuropharmacological profile.
References
- 1. Adverse Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Eseroline, a metabolite of this compound, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. va.gov [va.gov]
- 6. (-)-Eseroline fumarate | 104015-29-4 | Benchchem [benchchem.com]
- 7. p53 mediates DNA damaging drug-induced apoptosis through a caspase-9-dependent pathway in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Nicotinic Acetylcholine Receptors Expressed by Cells of the SH-SY5Y Human Neuroblastoma Clonal Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of nicotinic receptor subtypes following chronic nicotinic agonist exposure in M10 and SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
Reversal of Scopolamine-Induced Amnesia: A Comparative Analysis of Physostigmine and Other Cholinesterase Inhibitors
A comprehensive review of preclinical and clinical data on the efficacy of various cholinesterase inhibitors in mitigating the cognitive deficits induced by scopolamine, a muscarinic receptor antagonist. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of physostigmine, donepezil, rivastigmine, and galantamine, supported by experimental data and detailed methodologies.
Scopolamine-induced amnesia serves as a robust and widely utilized translational model for investigating cholinomimetic therapies for cognitive impairments, such as those seen in Alzheimer's disease. By blocking muscarinic acetylcholine receptors, scopolamine transiently mimics the cholinergic deficit characteristic of such neurodegenerative conditions. The reversal of these cognitive deficits by cholinesterase inhibitors, which increase the synaptic availability of acetylcholine, provides a valuable paradigm for evaluating their potential therapeutic efficacy. This guide synthesizes findings from multiple studies to compare the effectiveness of this compound against other commonly used cholinesterase inhibitors.
Comparative Efficacy of Cholinesterase Inhibitors
The following table summarizes quantitative data from various studies investigating the reversal of scopolamine-induced memory deficits by different cholinesterase inhibitors. The data is derived from behavioral tasks commonly used to assess learning and memory in animal models.
| Drug | Animal Model | Dosing (mg/kg) | Scopolamine Dose (mg/kg) | Behavioral Test | Key Findings | Reference |
| This compound | Rats | 1.0 - 3.2 (µ g/side , intrahippocampal) | 3.2 (µ g/side , intrahippocampal) | Three-panel runway | Reduced the increase in working memory errors. | [1] |
| This compound | Humans | 22 (µg/kg, i.v.) | 7.2 (µg/kg, i.v.) | Memory Tasks | Partially or completely reversed memory impairment. | [2] |
| Donepezil | Mice | Not specified | Not specified | Behavioral assays | Markedly reduced the increased activity of AChE induced by scopolamine. | [3] |
| Donepezil | Zebrafish | 1 µM (24h pretreatment) | Not specified | Light/Dark Tank | Significantly attenuated scopolamine-induced cognitive deficits. | [4] |
| Rivastigmine | Rats | 0.5 - 2.5 | 0.5 | Morris Water Maze | Antagonized deficits in working and reference memory. | [5] |
| Rivastigmine | Rats | 1.5 - 2.5 | 1 | Passive Avoidance | Antagonized the deficit in memory retention. | [5] |
| Galantamine | Planaria | 0.01 mM | 1 mM | Pavlovian Conditioning | Partially reversed scopolamine-induced memory deficits, increasing positive behaviors from 27% to 63%. | [6] |
| Galantamine | Humans | 0.5 (i.v.) | 2 (i.v.) | EEG Monitoring | Effectively reversed scopolamine-induced drowsiness and sleepiness. | [7] |
| Tacrine | Rats | 12.5 - 17.7 | 0.5 | Morris Water Maze | Antagonized the deficit in reference memory only. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.
Study 1: this compound in a Three-Panel Runway Task in Rats[1]
-
Subjects: Male Wistar rats.
-
Surgery: Rats were anesthetized and bilateral guide cannulae were implanted into the dorsal hippocampus.
-
Drug Administration:
-
Scopolamine hydrobromide (3.2 µ g/side ) was dissolved in saline and injected bilaterally into the dorsal hippocampus.
-
This compound salicylate (1.0 and 3.2 µ g/side ) was dissolved in saline and co-injected with scopolamine.
-
-
Behavioral Testing (Three-Panel Runway Task): The apparatus consisted of a start box, a goal box, and a runway with three panels. One panel was designated as correct. The number of errors (pushing incorrect panels) was recorded. The task assesses working memory.
Study 2: Rivastigmine and Tacrine in Morris Water Maze and Passive Avoidance in Rats[5]
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration:
-
Scopolamine hydrobromide (0.5 mg/kg or 1 mg/kg) was administered intraperitoneally (i.p.).
-
Rivastigmine (0.5-2.5 mg/kg) or tacrine (2.5-17.7 mg/kg) was administered i.p.
-
-
Behavioral Testing:
-
Morris Water Maze: A circular pool filled with water where rats learn to find a hidden platform. This test assesses spatial working and reference memory.
-
Passive Avoidance Test: A two-compartment box (light and dark) where rats learn to avoid the dark compartment associated with a foot shock. This test measures memory retention.
-
Study 3: Galantamine in a Pavlovian Conditioning Paradigm in Planaria[6]
-
Subjects: Dugesia tigrina (planaria).
-
Drug Administration:
-
Scopolamine (1 mM) and galantamine (0.01 mM) were added to the water in which the planaria were housed.
-
-
Behavioral Testing (Classical Pavlovian Conditioning): Planaria were trained to associate a conditioned stimulus with an unconditioned stimulus. The percentage of positive behaviors in response to the conditioned stimulus was measured to assess learning and memory retention.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cholinergic signaling pathway affected by scopolamine and cholinesterase inhibitors, and a typical experimental workflow for evaluating the reversal of scopolamine-induced amnesia.
Caption: Cholinergic signaling pathway and points of intervention.
Caption: Generalized experimental workflow for assessing amnesia reversal.
Discussion and Conclusion
The presented data indicate that this compound and other cholinesterase inhibitors are effective in reversing scopolamine-induced amnesia, albeit with varying degrees of efficacy and in different experimental contexts. This compound has been shown to be effective in both animal models and humans.[1][2] Other inhibitors like donepezil, rivastigmine, and galantamine also demonstrate significant efficacy in preclinical models.[3][4][5][6]
The choice of a specific cholinesterase inhibitor for research or therapeutic development may depend on several factors, including its pharmacokinetic profile, blood-brain barrier permeability, and selectivity for different forms of cholinesterase. For instance, this compound readily crosses the blood-brain barrier, enabling its central effects.[2]
References
- 1. Effect of cholinergic activation by this compound on working memory failure caused in rats by pharmacological manipulation of hippocampal glutamatergic and 5-HTergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reversal of scopolamine-induced hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of rivastigmine on scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine reverses scopolamine-induced behavioral alterations in Dugesia tigrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of central anticholinergic syndrome by galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Physostigmine in Models of Neurodegeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of physostigmine with other acetylcholinesterase inhibitors, supported by experimental data. It delves into the underlying mechanisms of action, presents quantitative data from preclinical studies, and offers detailed experimental protocols for key assays used in the evaluation of neuroprotective compounds.
Introduction: Beyond Acetylcholinesterase Inhibition
This compound is a reversible acetylcholinesterase (AChE) inhibitor that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its primary mechanism of action is to prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.[2] However, emerging evidence suggests that the therapeutic benefits of this compound may extend beyond simple symptomatic relief, encompassing direct neuroprotective effects. This guide explores the experimental evidence validating these neuroprotective properties and compares its performance with other commonly used AChE inhibitors.
Mechanisms of Neuroprotection
While the primary pharmacological action of this compound is the inhibition of acetylcholinesterase, its neuroprotective effects are believed to be mediated through a combination of mechanisms:
-
Anti-apoptotic Signaling: this compound has been shown to mitigate neuronal apoptosis. In a model of neuropathy-induced apoptosis, this compound treatment reduced the cytosolic levels of cytochrome C, suggesting improved mitochondrial membrane stability.[3] Furthermore, it has been demonstrated to decrease the expression of active caspase-3 fragments and the cleavage of PARP, key executioners of apoptosis.[3][4] This anti-apoptotic effect is also associated with an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and the induction of the X-linked inhibitor of apoptosis protein (XIAP).[3][4]
-
Reduction of Amyloid-Beta (Aβ) Levels: In a guinea pig model, systemic administration of this compound was found to lower the levels of cortical AβN-40 and N-42, the primary components of amyloid plaques in Alzheimer's disease, by 43% and 28% respectively.[5] This suggests that this compound may influence the pathogenic cascade of Alzheimer's disease by reducing the accumulation of toxic Aβ peptides.[5]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: this compound can directly interact with and modulate nAChRs.[6][7] The activation of nAChR signaling pathways is known to have neuroprotective effects.[8][9][10]
Comparative Performance Data
The following tables summarize the available quantitative data comparing this compound with other acetylcholinesterase inhibitors.
Table 1: Comparative In Vitro Inhibitory Activity against Acetylcholinesterase (AChE)
| Compound | IC50 (nM) for Rat Brain AChE | Selectivity for AChE over BuChE | Reference |
| This compound | 0.67 | 24-fold | [11][12] |
| Rivastigmine | 4.3 | 7.2-fold | [11][12] |
| Donepezil | 6.7 | 1100-fold | [11][12] |
| TAK-147 | 12 | 1800-fold | [11][12] |
| Tacrine | 77 | 0.90-fold | [11][12] |
| Ipidacrine | 270 | 0.81-fold | [11][12] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. BuChE (Butyrylcholinesterase) is another type of cholinesterase.
Table 2: Neuroprotective Effects of this compound in Preclinical Models
| Model | Key Findings | Reference |
| Chronic Constriction Injury (CCI) of the rat sciatic nerve | Reduced cytosolic cytochrome C, decreased active caspase-3, reduced PARP cleavage, increased Bcl-2/Bax ratio, induced XIAP, and reduced DNA fragmentation. | [3] |
| Surgery stress in the hippocampus | Reduced the number of TUNEL-positive (apoptotic) cells. Reversed the enhanced ratio of Bax/Bcl-2, cytochrome c release, and cleaved Caspase-3 and PARP. | [4][13] |
| Guinea pig model of Alzheimer's disease | Reduced cortical AβN-40 levels by 57% and AβN-42 levels by 72% after 10 days of treatment. | [5] |
Table 3: Comparative Neuroprotective Effects of Cholinesterase Inhibitors
| Compound | Model | Neuroprotective Effect | Reference |
| This compound | Monkey brain (PET study) | Reduced distribution volumes of a nAChR tracer, suggesting receptor desensitization or competition with acetylcholine. | [14] |
| Galantamine | Monkey brain (PET study) | No significant change in the distribution volumes of a nAChR tracer. | [14] |
| Galantamine | Rat hippocampal slices (Oxygen-Glucose Deprivation) | Significantly reduced LDH release (by up to 56%), indicating neuroprotection. More efficacious than memantine in this model. | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of neuroprotective effects are provided below.
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the neurotoxic agent (e.g., Aβ peptides, H₂O₂) with or without the neuroprotective compound (e.g., this compound) for the desired duration.
-
MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
b) Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reagent mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of formazan produced is proportional to the amount of LDH released, and thus to the extent of cell death.
Apoptosis Assays
a) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell/Tissue Preparation: Fix and permeabilize the cells or tissue sections.
-
Labeling: Incubate with a solution containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or dUTP conjugated to a fluorophore).
-
Detection: If using BrdUTP, detect the incorporated bromine with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) and visualize using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.
b) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Lyse the treated cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., DEVD-pNA or DEVD-AFC).
-
Incubation: Incubate the mixture to allow the active caspase-3 to cleave the substrate.
-
Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in this compound's anti-apoptotic effect and a typical experimental workflow for assessing neuroprotection.
Caption: Anti-apoptotic signaling pathway of this compound.
Caption: Experimental workflow for assessing neuroprotection.
Discussion and Conclusion
The experimental data presented in this guide validate that this compound possesses neuroprotective properties that extend beyond its primary role as an acetylcholinesterase inhibitor. Its ability to modulate apoptotic pathways and potentially reduce amyloid-beta burden suggests a disease-modifying potential that warrants further investigation.
Comparative Insights:
-
Potency: In terms of direct AChE inhibition, this compound is one of the most potent inhibitors when compared to other clinically used drugs like donepezil and rivastigmine.[11][12]
-
Neuroprotective Mechanisms: While direct comparative studies on neuroprotective efficacy are limited, the documented anti-apoptotic and anti-amyloidogenic effects of this compound provide a strong basis for its neuroprotective claims. Further head-to-head studies with other AChE inhibitors in standardized neurodegeneration models are necessary to definitively establish its comparative advantage in neuroprotection.
Limitations and Future Directions: A significant limitation of this compound is its short half-life and unfavorable side-effect profile, which has hindered its clinical development for chronic neurodegenerative diseases.[2] However, the exploration of its neuroprotective mechanisms could inspire the development of novel compounds with improved pharmacokinetic properties and a better safety profile. Future research should focus on:
-
Directly comparing the neuroprotective efficacy of this compound with other AChE inhibitors in various in vitro and in vivo models of neurodegeneration.
-
Further elucidating the molecular targets and signaling pathways involved in this compound-mediated neuroprotection.
-
Investigating the potential of this compound analogues or novel drug delivery systems to overcome its pharmacokinetic limitations.
References
- 1. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropathy-induced apoptosis: protective effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of cortical amyloid beta levels in guinea pig brain after systemic administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and galanthamine bind in the presence of agonist at the canonical and noncanonical subunit interfaces of a nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medvik: this compound modulation of acetylcholine currents in COS cells transfected with mouse muscle nicotinic receptor [medvik.cz]
- 8. Fig. 2.7, [The effect of this compound pretreatment...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. primo.uvm.edu [primo.uvm.edu]
- 10. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. researchgate.net [researchgate.net]
- 14. Acute effects of this compound and galantamine on the binding of [18F]fluoro-A-85380: a PET study in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. joseroda.com [joseroda.com]
Reproducibility of Physostigmine-Induced Cognitive Enhancement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potential of physostigmine, a reversible acetylcholinesterase inhibitor, to enhance cognitive function has been a subject of scientific inquiry for decades. This guide provides a comparative analysis of published studies investigating this compound-induced cognitive enhancement, with a focus on the reproducibility of findings. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying biological and methodological frameworks to offer a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials investigating the effects of this compound on cognitive function, primarily in patients with Alzheimer's disease and in healthy volunteers under scopolamine-induced cognitive impairment.
Table 1: this compound in Alzheimer's Disease
| Study | N | Dosage | Route | Duration | Cognitive Test | Mean Change from Baseline (this compound) | Mean Change from Baseline (Placebo) | Key Findings |
| Thal et al. (1996)[1] | 366 | 18, 24, or 30 mg/day (controlled-release) | Oral | 6 weeks | ADAS-Cog | -1.12 (improvement) | +0.63 (decline) | Statistically significant improvement in ADAS-Cog scores for this compound group compared to placebo. |
| Thal et al. (1999)[2] | 475 | 30 or 36 mg/day (controlled-release) | Oral | 24 weeks | ADAS-Cog | -2.9 (improvement) | - | Statistically significant improvement in ADAS-Cog scores for both this compound dosages compared to placebo. |
| Cochrane Review (2001)[3] | 1456 | Varied (controlled-release) | Oral | 6-24 weeks | ADAS-Cog | Improvement | Decline/No Change | Evidence for a small, statistically significant improvement in cognitive function as measured by ADAS-Cog. |
Note: ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive subscale) scores increase with cognitive decline. A negative change indicates improvement.
Table 2: this compound in Scopolamine-Induced Cognitive Impairment (Healthy Volunteers)
| Study | N | This compound Dosage | Scopolamine Dosage | Cognitive Test | Outcome |
| Riedel et al. (1997)[4] | 9 | 22 µg/kg i.v. | 7.2 µg/kg i.v. | Memory Tasks | This compound partially or completely reversed scopolamine-induced memory impairment. |
| Gissurarson et al. (2004)[5] | 10 (rats) | 0.1 or 0.15 mg/kg | 0.05 mg/kg | DNMTP Task | This compound reversed scopolamine-induced deficits in the delayed non-matching-to-position task. |
| Kim et al. (2010)[6] | N/A (zebrafish) | 20 µM | 200 µM | Passive Avoidance | This compound ameliorated scopolamine-induced learning deficits. |
Experimental Protocols
This compound Administration in Alzheimer's Disease Trials
A common experimental design in clinical trials of controlled-release this compound for Alzheimer's disease involves a dose-titration phase followed by a double-blind, placebo-controlled phase.
-
Screening and Baseline Assessment: Participants undergo a thorough medical and cognitive evaluation to confirm a diagnosis of probable Alzheimer's disease and establish baseline cognitive function using scales such as the ADAS-Cog.
-
Dose Titration Phase: Patients receive escalating doses of controlled-release this compound (e.g., 18, 24, 30 mg/day) over several weeks.[1] The purpose is to identify the optimal tolerated and effective dose for each individual.
-
Washout Period: A washout period of approximately two weeks follows the titration phase to eliminate any residual drug effects before the double-blind phase.[1]
-
Double-Blind, Placebo-Controlled Phase: Patients are randomly assigned to receive either their best-tolerated dose of this compound or a placebo for a predetermined period (e.g., 6 to 24 weeks).[1][2]
-
Cognitive Assessments: Cognitive function is assessed at regular intervals throughout the study using standardized tests like the ADAS-Cog.
Scopolamine Challenge Model
The scopolamine challenge is a widely used experimental model to induce a temporary and reversible cognitive deficit, mimicking some aspects of cholinergic dysfunction seen in conditions like Alzheimer's disease.
-
Participant Selection: Healthy volunteers with no cognitive impairments are recruited.
-
Baseline Cognitive Testing: Baseline cognitive performance is measured using a battery of tests assessing memory, attention, and executive function.
-
Scopolamine Administration: A standardized dose of scopolamine (e.g., 7.2 µg/kg intravenously) is administered to induce cognitive impairment.[4]
-
This compound or Placebo Administration: Following scopolamine administration, participants receive either this compound or a placebo.
-
Post-treatment Cognitive Testing: Cognitive function is reassessed to determine the extent to which this compound reverses the scopolamine-induced deficits.
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and this compound's Mechanism of Action
This compound enhances cognitive function by increasing the availability of acetylcholine (ACh) in the synaptic cleft. ACh is a crucial neurotransmitter for learning and memory.[2][7] this compound achieves this by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down ACh.[3]
Caption: Cholinergic signaling and the inhibitory action of this compound.
Experimental Workflow of a this compound Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of this compound in treating cognitive impairment.
Caption: A typical clinical trial workflow for a cognitive enhancement drug.
Logical Relationship in the Scopolamine Challenge Model
This diagram outlines the logical progression of the scopolamine challenge model used to assess the efficacy of pro-cognitive drugs.
Caption: Logical flow of the scopolamine challenge model.
References
- 1. A multicenter double-blind study of controlled-release this compound for the treatment of symptoms secondary to Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. This compound reversal of scopolamine-induced hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving unbiased left/right training of rats and use of this compound to counteract scopolamine-induced short-term memory impairment | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Physostigmine: A Guide for Laboratory Professionals
The proper disposal of physostigmine, a highly toxic carbamate ester, is critical for ensuring laboratory safety and environmental protection. Due to its classification as an acutely hazardous waste, stringent procedures must be followed. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound and its related waste.
Immediate Safety and Handling Precautions
This compound is fatal if swallowed or inhaled and can cause severe adverse effects upon contact.[1][2] Before handling this compound for any purpose, including disposal, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all recommended safety protocols.
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust is generated.[3][4]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand and Body Protection: Use compatible chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[1] A lab coat should be worn and laundered separately.[4]
Engineering Controls: All handling of this compound should occur within a designated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3][5] Ensure adequate ventilation is available, especially in confined areas.[3] An eyewash station and safety shower must be readily accessible.[1]
Waste Classification and Regulatory Overview
This compound and its salts are regulated as acutely hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] This classification necessitates a "cradle-to-grave" management approach to protect human health and the environment.[6]
| Compound | EPA Waste Code | Classification | Key Regulatory Notes |
| This compound | P204 | Acutely Hazardous Waste | Regulated as a P-listed chemical.[7] |
| This compound Salicylate | P188 | Acutely Hazardous Waste | Regulated as a P-listed chemical.[7][8] |
Containers that have held P-listed waste, including this compound, are also considered hazardous waste unless they have been triple-rinsed according to specific procedures.[8] However, for practical purposes in a laboratory setting, it is often safest to manage all contaminated items as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound should not be attempted through chemical neutralization in the lab due to its high toxicity and the potential for hazardous reactions. The recommended procedure involves segregation, proper containment, and transfer to a licensed hazardous waste disposal facility.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Grossly contaminated PPE.
-
Solutions containing this compound.
-
Cleanup materials from spills.
-
-
Segregate this compound waste from all other waste streams. In healthcare and laboratory settings, this waste is typically placed in designated black bins for hazardous pharmaceutical waste.[9]
Step 2: Containment and Labeling
-
Place solid this compound waste and contaminated materials into a designated, leak-proof, and sealable hazardous waste container.[4][10]
-
The container must be clearly labeled as "Hazardous Waste" and include the specific chemical name ("this compound Waste") and the corresponding EPA waste code (P204 or P188).
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4] Store in a locked cabinet or room.[5]
Step 3: Accidental Spill Cleanup
-
Minor Spills:
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, gently dampen the spilled solid with water to prevent dust formation.[4]
-
Use dry cleanup procedures such as sweeping or vacuuming (with a HEPA filter). Avoid generating dust.[4]
-
Collect the material into a labeled hazardous waste container.[4]
-
-
Major Spills:
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental management company.
-
Do not dispose of this compound down the drain or in regular trash.[2][10]
-
The approved methods of disposal for this compound are incineration in a licensed facility, potentially with flue gas scrubbing, or burial in a designated hazardous waste landfill.[2][4]
Experimental Protocols: No detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes were found in the reviewed safety and regulatory documents. Attempting to neutralize this highly toxic compound without a validated and safe protocol is strongly discouraged. The standard and required procedure is disposal via a licensed hazardous waste contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. targetmol.com [targetmol.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. epa.gov [epa.gov]
- 7. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 8. ph.health.mil [ph.health.mil]
- 9. health.uconn.edu [health.uconn.edu]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
